Bcr-abl-IN-4
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C27H24ClF2N5O4 |
|---|---|
Molecular Weight |
556.0 g/mol |
IUPAC Name |
N-[4-[chloro(difluoro)methoxy]phenyl]-5-(6-cyclopropyl-5-oxo-7H-pyrrolo[3,4-b]pyridin-3-yl)-6-[(3R)-3-hydroxypyrrolidin-1-yl]pyridine-3-carboxamide |
InChI |
InChI=1S/C27H24ClF2N5O4/c28-27(29,30)39-20-5-1-17(2-6-20)33-25(37)16-10-21(24(32-12-16)34-8-7-19(36)13-34)15-9-22-23(31-11-15)14-35(26(22)38)18-3-4-18/h1-2,5-6,9-12,18-19,36H,3-4,7-8,13-14H2,(H,33,37)/t19-/m1/s1 |
InChI Key |
YKODBSQOEOUPRJ-LJQANCHMSA-N |
Isomeric SMILES |
C1CN(C[C@@H]1O)C2=C(C=C(C=N2)C(=O)NC3=CC=C(C=C3)OC(F)(F)Cl)C4=CC5=C(CN(C5=O)C6CC6)N=C4 |
Canonical SMILES |
C1CC1N2CC3=C(C2=O)C=C(C=N3)C4=C(N=CC(=C4)C(=O)NC5=CC=C(C=C5)OC(F)(F)Cl)N6CCC(C6)O |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Synthesis of Novel Bcr-Abl Inhibitors: A Technical Overview
Disclaimer: Extensive searches for a specific molecule designated "Bcr-abl-IN-4" did not yield a publicly documented inhibitor with this name. This technical guide, therefore, focuses on a representative, recently developed Bcr-Abl inhibitor, compound 11b , a potent 2,6,9-trisubstituted purine derivative, to illustrate the principles of discovery, synthesis, and biological evaluation in this class of compounds. This guide is intended for researchers, scientists, and drug development professionals.
Introduction: The Enduring Challenge of Bcr-Abl Inhibition
The Bcr-Abl fusion protein, a constitutively active tyrosine kinase, is the primary driver of chronic myeloid leukemia (CML).[1] While the development of tyrosine kinase inhibitors (TKIs) like imatinib revolutionized CML treatment, the emergence of drug resistance, particularly through mutations in the Abl kinase domain such as the T315I "gatekeeper" mutation, remains a significant clinical challenge.[2][3] This has spurred the discovery and development of next-generation inhibitors with improved potency and activity against resistant forms of Bcr-Abl.[3][4] This guide details the discovery, synthesis, and biological evaluation of a novel class of 2,6,9-trisubstituted purine-based Bcr-Abl inhibitors, exemplified by the highly potent compound 11b .[5]
Discovery of Novel 2,6,9-Trisubstituted Purine Inhibitors
The discovery of this series of inhibitors was based on the structure-activity relationship (SAR) studies of previously identified 2,6,9-trisubstituted purine derivatives.[6] The design strategy focused on optimizing the substituents at the 2, 6, and 9 positions of the purine core to enhance binding affinity to the ATP-binding site of the Bcr-Abl kinase and to overcome resistance mutations. Compound 11b emerged from these studies as a lead candidate with potent inhibitory activity against both wild-type and mutant Bcr-Abl.[5]
Synthesis of Compound 11b and Analogs
The synthesis of the 2,6,9-trisubstituted purine inhibitors is achieved through a multi-step synthetic route. A general workflow for the synthesis is outlined below.
Caption: Generalized synthetic workflow for 2,6,9-trisubstituted purine inhibitors.
A detailed, step-by-step experimental protocol for the synthesis of this class of compounds can be found in the referenced literature.[6] The synthesis generally involves sequential nucleophilic aromatic substitution reactions to introduce the desired functional groups at the C2, C6, and N9 positions of the purine ring.
Biological Activity and Data
The biological activity of compound 11b and its analogs was evaluated through in vitro kinase inhibition assays and cellular proliferation assays using CML-derived cell lines.
Quantitative Data Summary
The inhibitory potency of compound 11b and the reference compounds imatinib and nilotinib are summarized in the tables below.
Table 1: In Vitro Bcr-Abl Kinase Inhibitory Activity [5]
| Compound | Bcr-Abl IC50 (µM) |
| 11b | 0.015 |
| Imatinib | > 20 |
| Nilotinib | > 20 |
Table 2: Antiproliferative Activity in CML Cell Lines [5]
| Compound | KCL22 GI50 (µM) | KCL22-T315I GI50 (µM) | KCL22-E255K GI50 (µM) | KCL22-Y253H GI50 (µM) |
| 11b | 0.7 - 1.3 | 6.4 - 11.5 | 6.4 - 11.5 | 6.4 - 11.5 |
| Imatinib | > 20 | > 20 | > 20 | > 20 |
| Nilotinib | > 20 | > 20 | > 20 | > 20 |
Mechanism of Action and Signaling Pathway
Compound 11b exerts its therapeutic effect by directly inhibiting the kinase activity of the Bcr-Abl oncoprotein. By binding to the ATP-binding site, it prevents the phosphorylation of downstream substrates, thereby blocking the signaling pathways that lead to uncontrolled cell proliferation and survival in CML cells.[6]
Caption: Bcr-Abl signaling and inhibition by compound 11b.
Experimental Protocols
The following are generalized protocols for the key experiments used to characterize the biological activity of the 2,6,9-trisubstituted purine inhibitors. For detailed, compound-specific protocols, please refer to the primary literature.[5][6]
In Vitro Bcr-Abl Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of the Bcr-Abl kinase.
Workflow:
Caption: Workflow for in vitro Bcr-Abl kinase inhibition assay.
Methodology:
-
Recombinant Bcr-Abl kinase is incubated with the test compound at various concentrations in a kinase buffer.
-
A specific peptide substrate and ATP are added to initiate the phosphorylation reaction.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The reaction is terminated, and the amount of phosphorylated substrate is quantified using a suitable detection method, such as a luminescence-based kinase assay kit.
-
The concentration of the compound that inhibits 50% of the kinase activity (IC50) is determined from the dose-response curve.
Cellular Antiproliferative Assay
This assay determines the effect of the inhibitor on the growth and viability of CML cells that express the Bcr-Abl oncoprotein.
Methodology:
-
CML cell lines (e.g., KCL22 and its resistant mutants) are seeded in 96-well plates.
-
The cells are treated with a serial dilution of the test compound.
-
The plates are incubated for a specified period (e.g., 72 hours) under standard cell culture conditions.
-
Cell viability is assessed using a colorimetric or fluorometric assay, such as the MTT or resazurin assay.
-
The concentration of the compound that causes a 50% reduction in cell growth (GI50) is calculated from the resulting dose-response curves.
Conclusion
The discovery and optimization of novel Bcr-Abl inhibitors, such as the 2,6,9-trisubstituted purine derivative 11b , represent a significant advancement in the ongoing effort to combat CML and overcome TKI resistance. The potent in vitro and cellular activities of this class of compounds highlight their potential as promising candidates for further preclinical and clinical development. The methodologies and data presented in this guide provide a framework for the evaluation of new Bcr-Abl inhibitors and underscore the importance of continued research in this critical area of oncology drug discovery.
References
- 1. Bcr-Abl tyrosine-kinase inhibitor - Wikipedia [en.wikipedia.org]
- 2. Design, synthesis, and biological evaluation of novel Bcr-AblT315I inhibitors incorporating amino acids as flexible linker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Flying under the radar: the new wave of BCR-ABL inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Research Status, Synthesis and Clinical Application of Recently Marketed and Clinical BCR-ABL Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New Inhibitors of Bcr-Abl Based on 2,6,9-Trisubstituted Purine Scaffold Elicit Cytotoxicity in Chronic Myeloid Leukemia-Derived Cell Lines Sensitive and Resistant to TKIs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New Inhibitors of Bcr-Abl Based on 2,6,9-Trisubstituted Purine Scaffold Elicit Cytotoxicity in Chronic Myeloid Leukemia-Derived Cell Lines Sensitive and Resistant to TKIs - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Bcr-Abl Inhibitor: Bcr-abl-IN-4
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bcr-abl-IN-4 is a potent inhibitor of the Bcr-Abl tyrosine kinase, a key driver in chronic myeloid leukemia (CML). This document provides a comprehensive technical overview of this compound, including its chemical structure, physicochemical properties, and biological activity. Detailed experimental protocols for its synthesis and evaluation, along with a visualization of its targeted signaling pathway, are presented to support further research and development efforts in oncology.
Chemical Structure and Properties
This compound, identified by the CAS number 2669790-59-2, is a complex heterocyclic molecule. Its chemical structure is detailed below.
Chemical Structure:
-
SMILES: ClC(F)(F)OC(C=C1)=CC=C1NC(C2=CC(C3=CN=C(CN(C4CC4)C5=O)C5=C3)=C(N6C--INVALID-LINK--O)N=C2)=O[1]
-
CAS Number: 2669790-59-2[1]
Physicochemical Properties:
A summary of the key physicochemical properties of this compound is provided in the table below. These properties are crucial for understanding the compound's behavior in biological systems and for formulation development.
| Property | Value | Reference |
| Molecular Formula | C27H24ClF2N5O4 | [2] |
| Molecular Weight | 555.96 g/mol | [2] |
Biological Activity
This compound is a highly potent inhibitor of the Bcr-Abl tyrosine kinase, including the clinically significant T315I mutant, which confers resistance to many first- and second-generation inhibitors.[1] The inhibitory activity of this compound has been demonstrated in both enzymatic and cell-based assays.
Inhibitory Activity:
| Cell Line | Target | IC50 | Reference |
| K562 | Bcr-Abl (wild-type) | 0.67 nM | [1] |
| Ba/F3 | Bcr-Abl (T315I mutant) | 16 nM | [1] |
Mechanism of Action and Signaling Pathway
The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that drives the pathogenesis of CML through the activation of multiple downstream signaling pathways, leading to uncontrolled cell proliferation and inhibition of apoptosis.[3][4] this compound exerts its therapeutic effect by directly inhibiting the kinase activity of Bcr-Abl, thereby blocking these downstream signaling cascades.
Bcr-Abl Signaling Pathway and Inhibition by this compound:
Caption: Inhibition of the Bcr-Abl signaling cascade by this compound.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and biological evaluation of this compound.
Synthesis of this compound
The synthesis of this compound is detailed in patent WO2021143927A1, where it is referred to as compound 11. Researchers should refer to this patent for a step-by-step synthesis protocol, including reagents, reaction conditions, and purification methods.
Bcr-Abl Kinase Inhibition Assay
This protocol describes a general method for determining the in vitro inhibitory activity of this compound against the Bcr-Abl kinase.[5][6]
Workflow for Bcr-Abl Kinase Assay:
Caption: General workflow for an in vitro Bcr-Abl kinase inhibition assay.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Dilute the recombinant Bcr-Abl enzyme and the peptide substrate (e.g., Abltide) in kinase buffer.
-
Prepare a solution of ATP in kinase buffer.
-
-
Assay Procedure:
-
In a 96-well or 384-well plate, add the Bcr-Abl enzyme, the peptide substrate, and varying concentrations of this compound.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced.
-
-
Data Analysis:
-
Plot the percentage of kinase inhibition against the concentration of this compound.
-
Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.
-
Cell Proliferation Assay
This protocol outlines a method to assess the anti-proliferative activity of this compound on CML cell lines.[7][8][9][10]
Workflow for Cell Proliferation Assay:
Caption: General workflow for a cell proliferation assay.
Methodology:
-
Cell Culture:
-
Culture K562 (human CML cell line) or Ba/F3 cells stably transfected with the Bcr-Abl T315I mutant in appropriate cell culture medium.
-
-
Assay Procedure:
-
Seed the cells into a 96-well plate at a predetermined density.
-
Add serial dilutions of this compound to the wells.
-
Incubate the plate for a specific duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
-
Viability Measurement:
-
Assess cell viability using a suitable method, such as the MTT assay (which measures mitochondrial activity) or a luminescence-based assay like CellTiter-Glo® (which measures ATP levels).
-
-
Data Analysis:
-
Determine the percentage of cell viability relative to a vehicle-treated control.
-
Plot the percentage of viability against the concentration of this compound to calculate the IC50 value.
-
Conclusion
This compound is a promising, potent inhibitor of the Bcr-Abl tyrosine kinase, with significant activity against the drug-resistant T315I mutant. The data and protocols presented in this guide provide a solid foundation for researchers and drug developers to further investigate the therapeutic potential of this compound in the treatment of chronic myeloid leukemia.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Assaying Bcr-Abl kinase activity and inhibition in whole cell extracts by phosphorylation of substrates immobilized on agarose beads - PMC [pmc.ncbi.nlm.nih.gov]
- 6. promega.com [promega.com]
- 7. Induction of K562 Cell Apoptosis by As4S4 via Down-Regulating miR181 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Human Leukemia Cell K562-based Proliferation Assay Service - Creative Biolabs [creative-biolabs.com]
- 10. Development of a K562 cell-based assay for screening anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Bcr-Abl-IN-4 (CAS 188260-50-6)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Bcr-abl-IN-4, a potent inhibitor of the Bcr-Abl tyrosine kinase. The information is curated for researchers, scientists, and professionals involved in drug development and cancer research.
Core Compound Data
This compound is a small molecule inhibitor belonging to the phenylaminopyrimidine class of compounds. It is specifically designed to target the constitutively active Bcr-Abl tyrosine kinase, a key driver in Chronic Myeloid Leukemia (CML).
| Property | Value |
| CAS Number | 188260-50-6 |
| Molecular Formula | C₂₃H₂₁F₄N₅O |
| Molecular Weight | 459.44 g/mol |
| Biological Activity | Bcr-Abl Tyrosine Kinase Inhibitor |
| pIC₅₀ | 6.46 |
| Solubility | Soluble in DMSO |
| Storage | Store at -20°C |
Mechanism of Action and Signaling Pathways
The Bcr-Abl fusion protein, resulting from the Philadelphia chromosome translocation (t(9;22)), possesses deregulated tyrosine kinase activity. This aberrant activity drives the uncontrolled proliferation of leukemia cells through the activation of several downstream signaling pathways. Bcr-Abl inhibitors, including this compound, function by competing with ATP for the binding site within the kinase domain of the Bcr-Abl protein. This competitive inhibition blocks the autophosphorylation of Bcr-Abl and the subsequent phosphorylation of its downstream targets, thereby arresting the pro-proliferative and anti-apoptotic signals.
The primary signaling cascades affected by Bcr-Abl activity and consequently inhibited by this compound include:
-
RAS/RAF/MEK/ERK Pathway: This pathway is crucial for cell proliferation, differentiation, and survival.
-
PI3K/AKT/mTOR Pathway: A critical pathway that promotes cell survival and proliferation while inhibiting apoptosis.
-
JAK/STAT Pathway: This pathway is involved in the transcriptional regulation of genes related to cell survival and proliferation.
Below are diagrams illustrating the Bcr-Abl signaling network and the point of intervention for inhibitors like this compound.
An In-Depth Technical Guide to the Bcr-Abl In Vitro Kinase Assay
This technical guide provides a comprehensive overview of the in vitro kinase assay for the Bcr-Abl fusion protein, a critical target in the treatment of Chronic Myeloid Leukemia (CML). The constitutively active tyrosine kinase activity of the Bcr-Abl oncoprotein drives the malignant transformation of hematopoietic cells by activating a number of downstream signaling pathways, leading to increased cell proliferation and resistance to apoptosis.[1][2] Bcr-Abl tyrosine kinase inhibitors (TKIs) have revolutionized the treatment of CML.[3] In vitro kinase assays are fundamental tools in the discovery and development of new TKIs, allowing for the precise measurement of inhibitor potency and selectivity.
Bcr-Abl Signaling Pathway
The Bcr-Abl fusion protein activates several downstream signaling pathways crucial for leukemogenesis. These include the RAS/MAPK pathway, which promotes cell proliferation, and the PI3K/AKT pathway, which is involved in cell survival and anti-apoptotic mechanisms.[4][5] The JAK/STAT pathway is also implicated in the dysregulated proliferation of CML cells.[1] Understanding these pathways is essential for contextualizing the mechanism of action of Bcr-Abl inhibitors.
Caption: Bcr-Abl downstream signaling pathways.
Principle of the In Vitro Kinase Assay
The in vitro kinase assay for Bcr-Abl is designed to measure the enzymatic activity of the kinase in a cell-free system. The fundamental principle involves the incubation of the Bcr-Abl kinase with a specific substrate and a phosphate donor, typically adenosine triphosphate (ATP). The kinase catalyzes the transfer of the gamma-phosphate from ATP to a tyrosine residue on the substrate. The inhibitory potential of a test compound, such as Bcr-abl-IN-4, is determined by its ability to block this phosphorylation event. The amount of substrate phosphorylation is quantified, and the concentration of the inhibitor that reduces the kinase activity by 50% is known as the IC50 value.
Experimental Protocols
A variety of formats can be used for in vitro kinase assays, including radiometric assays, fluorescence-based assays, and enzyme-linked immunosorbent assays (ELISA). Below is a detailed methodology for a representative solid-phase kinase assay.
Materials and Reagents
-
Recombinant Bcr-Abl kinase
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.5 mM DTT, 0.01% Brij-35)
-
Substrate: Glutathione-S-transferase (GST)-fused CrkL (a known physiological substrate of Bcr-Abl) immobilized on glutathione-agarose beads.[6]
-
[γ-³²P]ATP (radiolabeled ATP)
-
Non-radiolabeled ATP
-
Test inhibitor (e.g., this compound) dissolved in dimethyl sulfoxide (DMSO)
-
Wash buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.1% Tween-20)
-
Scintillation cocktail
-
Microplate or reaction tubes
Experimental Workflow
The general workflow for the in vitro kinase assay involves the preparation of reagents, the kinase reaction, and the detection of the signal.
Caption: Experimental workflow for a Bcr-Abl kinase assay.
Detailed Methodology
-
Preparation of Reagents:
-
Prepare a stock solution of the test inhibitor in 100% DMSO. Create a serial dilution of the inhibitor in the kinase buffer. The final DMSO concentration in the assay should be kept constant (e.g., ≤1%).
-
Dilute the recombinant Bcr-Abl kinase to the desired concentration in the kinase buffer.
-
Prepare the ATP solution by mixing [γ-³²P]ATP with non-radiolabeled ATP to achieve the desired specific activity and final concentration (e.g., 10 µM).
-
-
Kinase Reaction:
-
To each well of a microplate or reaction tube, add the serially diluted test inhibitor. Include controls for no inhibitor (maximum kinase activity) and no kinase (background).
-
Add the diluted Bcr-Abl kinase to each well.
-
Add the GST-CrkL coated agarose beads.
-
Pre-incubate the mixture for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding the ATP solution.
-
-
Incubation and Termination:
-
Incubate the reaction mixture at 30°C for a specified period (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.
-
Terminate the reaction by adding a stop solution (e.g., EDTA) or by washing the beads with wash buffer.
-
-
Detection and Measurement:
-
Wash the agarose beads multiple times with the wash buffer to remove unincorporated [γ-³²P]ATP.
-
After the final wash, add a scintillation cocktail to the beads.
-
Measure the radioactivity using a scintillation counter. The counts per minute (CPM) are directly proportional to the amount of phosphorylated substrate.
-
Data Presentation and Analysis
The raw data (CPM) is used to calculate the percentage of kinase inhibition for each inhibitor concentration.
Percentage of Inhibition (%) = [1 - (CPM_inhibitor - CPM_background) / (CPM_max_activity - CPM_background)] * 100
The calculated percentages of inhibition are then plotted against the logarithm of the inhibitor concentration. A sigmoidal dose-response curve is fitted to the data using non-linear regression analysis to determine the IC50 value.
Representative Data for Bcr-Abl Inhibitors
The following table summarizes the IC50 values for several well-known Bcr-Abl inhibitors against the wild-type kinase and the common T315I mutant, which confers resistance to many first- and second-generation TKIs.
| Inhibitor | Bcr-Abl (wild-type) IC50 (nM) | Bcr-Abl (T315I mutant) IC50 (nM) |
| Imatinib | ~250-500[7] | >10,000 |
| Dasatinib | ~1-5 | >500 |
| Nilotinib | ~20-30 | >10,000 |
| Bosutinib | ~1-10 | >2,000 |
| Ponatinib | ~0.4 | ~2.0 |
Note: The exact IC50 values can vary depending on the specific assay conditions and substrate used.
Conclusion
The Bcr-Abl in vitro kinase assay is an indispensable tool for the preclinical evaluation of potential therapeutic agents for CML. It provides a robust and quantitative method for determining the potency of inhibitors and understanding their structure-activity relationships. A well-designed and executed kinase assay is a critical step in the journey of developing novel and more effective treatments for Bcr-Abl positive leukemias.
References
- 1. researchgate.net [researchgate.net]
- 2. What are Bcr-Abl inhibitors and how do they work? [synapse.patsnap.com]
- 3. Bcr-Abl tyrosine-kinase inhibitor - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assaying Bcr-Abl kinase activity and inhibition in whole cell extracts by phosphorylation of substrates immobilized on agarose beads - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Delving into the Preliminary Cytotoxicity of Bcr-abl-IN-4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preliminary cytotoxicity data for the Bcr-Abl inhibitor, Bcr-abl-IN-4. The content herein is curated for professionals in the fields of oncology research, medicinal chemistry, and drug development, offering a centralized resource for understanding the initial anti-leukemic potential of this compound. This document details its in-vitro efficacy, the underlying Bcr-Abl signaling pathway it targets, and representative methodologies for assessing its cytotoxic effects.
Introduction to Bcr-Abl and Targeted Inhibition
The Bcr-Abl fusion protein, a constitutively active tyrosine kinase, is the pathogenic driver in Chronic Myeloid Leukemia (CML) and a subset of Acute Lymphoblastic Leukemia (ALL).[1] Its uncontrolled kinase activity activates a cascade of downstream signaling pathways that regulate cell proliferation, differentiation, and survival, ultimately leading to malignant transformation.[2] The development of tyrosine kinase inhibitors (TKIs) that specifically target the ATP-binding site of the Bcr-Abl kinase has revolutionized the treatment of these cancers.[1] this compound is a novel inhibitor developed to target this critical oncoprotein.
Preliminary Cytotoxicity Data for this compound
This compound has demonstrated potent inhibitory effects on the growth of cancer cell lines expressing the Bcr-Abl fusion protein. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, have been determined in key preclinical models.
| Cell Line | Bcr-Abl Genotype | IC50 (nM) | Reference |
| K562 | Wild-Type | 0.67 | [3] |
| Ba/F3 | T315I Mutant | 16 | [3] |
Table 1: Summary of this compound in-vitro cytotoxicity.
The data indicates that this compound is highly potent against the wild-type Bcr-Abl kinase expressed in the human CML cell line K562.[3] Furthermore, it retains significant activity against the T315I "gatekeeper" mutation, a common source of resistance to first and second-generation TKIs.[1][3] This suggests that this compound may have therapeutic potential in both treatment-naive and resistant CML settings.
The Bcr-Abl Signaling Pathway
The oncogenic activity of the Bcr-Abl protein stems from its ability to phosphorylate a multitude of downstream substrates, thereby activating several key signaling pathways that drive leukemogenesis. A simplified representation of these pathways is illustrated below.
Experimental Protocols: A Representative Cytotoxicity Assay
The following outlines a general methodology for determining the in-vitro cytotoxicity of a Bcr-Abl inhibitor, such as this compound, using a cell viability assay. This protocol is a representative example based on standard practices in the field.
Objective: To determine the IC50 of a test compound in Bcr-Abl positive cell lines.
Materials:
-
Bcr-Abl positive cell lines (e.g., K562, Ba/F3-WT, Ba/F3-T315I)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Test compound (e.g., this compound) dissolved in DMSO
-
96-well clear-bottom cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin-based assays)
-
Plate reader capable of luminescence or absorbance measurements
-
Standard laboratory equipment (incubator, centrifuge, multichannel pipettes, etc.)
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells and determine cell density and viability.
-
Dilute cells to the desired seeding density in complete medium.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in a volume of 90 µL.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
-
Compound Treatment:
-
Prepare a serial dilution of the test compound in complete medium. A typical starting concentration might be 10 µM, with 3-fold serial dilutions.
-
Add 10 µL of the diluted compound to the appropriate wells, resulting in a final volume of 100 µL. Include vehicle control (DMSO) and untreated control wells.
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
-
Viability Assessment:
-
Equilibrate the plate and the viability reagent to room temperature.
-
Add the viability reagent to each well according to the manufacturer's instructions (e.g., 100 µL of CellTiter-Glo® reagent).
-
Mix the contents by orbital shaking for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the signal.
-
Measure the luminescence or absorbance using a plate reader.
-
-
Data Analysis:
-
Subtract the background signal (media only).
-
Normalize the data to the vehicle control (100% viability) and a no-cell control (0% viability).
-
Plot the normalized viability against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic (4PL) curve to determine the IC50 value.
-
Conclusion
The preliminary data for this compound indicate that it is a highly potent inhibitor of both wild-type and T315I mutant Bcr-Abl. These findings warrant further investigation into its mechanism of action, selectivity, and in-vivo efficacy. The experimental framework provided in this guide offers a starting point for researchers to further characterize the cytotoxic profile of this and other novel Bcr-Abl inhibitors. The continued development of potent and resistance-evading TKIs is crucial for improving outcomes for patients with Bcr-Abl-driven leukemias.
References
Methodological & Application
Application Notes and Protocols for Bcr-Abl-IN-4 Cell-Based Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Bcr-Abl fusion protein, a constitutively active tyrosine kinase, is the causative agent in nearly all cases of chronic myeloid leukemia (CML) and a subset of acute lymphoblastic leukemia (ALL).[1][2] This oncoprotein drives aberrant cell proliferation and survival through the continuous phosphorylation of downstream substrates.[3][4] Consequently, inhibiting the kinase activity of Bcr-Abl is a primary therapeutic strategy. This document provides detailed protocols for determining the cellular potency of Bcr-abl-IN-4, a novel investigational inhibitor of the Bcr-Abl tyrosine kinase.
Mechanism of Action
This compound is hypothesized to be an ATP-competitive inhibitor that binds to the kinase domain of the Bcr-Abl protein. This action is intended to block the transfer of phosphate from ATP to tyrosine residues on various substrates, thereby inhibiting downstream signaling pathways that lead to uncontrolled cell growth and survival.[3][4] The protocols outlined below are designed to quantify the inhibitory activity of this compound on Bcr-Abl-positive cancer cell lines.
Bcr-Abl Signaling Pathway
The Bcr-Abl oncoprotein activates multiple downstream signaling pathways, including the Ras/MAPK and PI3K/Akt pathways, leading to increased cell proliferation and inhibition of apoptosis.[5][6]
References
- 1. Bcr-Abl tyrosine-kinase inhibitor - Wikipedia [en.wikipedia.org]
- 2. BCR Kit - Mylab Global [mylabglobal.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bcr-abl-IN-4
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the dissolution, storage, and in vitro use of Bcr-abl-IN-4, a potent inhibitor of the Bcr-Abl tyrosine kinase.
Introduction
This compound is a small molecule inhibitor targeting the constitutively active Bcr-Abl tyrosine kinase, the hallmark of chronic myeloid leukemia (CML). It exhibits significant inhibitory activity against both wild-type Bcr-Abl and the T315I mutant, which is resistant to many first and second-generation tyrosine kinase inhibitors. These application notes provide essential information for the effective use of this compound in a research setting.
Physicochemical Properties and Storage
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value |
| Molecular Formula | C₂₇H₂₄ClF₂N₅O₄ |
| Molecular Weight | 555.96 g/mol |
| Appearance | Crystalline solid |
| Storage (Solid) | -20°C for up to 2 years |
| Storage (Solution) | -80°C for up to 1 month |
Solubility Data
The solubility of this compound in common laboratory solvents is crucial for the preparation of stock solutions. The following table summarizes the approximate solubility at room temperature. It is recommended to use sonication or gentle warming (37°C) to aid dissolution.
| Solvent | Approximate Solubility |
| DMSO | ≥ 50 mg/mL |
| Ethanol | < 1 mg/mL |
| Water | Insoluble |
Protocol: Preparation of Stock Solutions
Materials:
-
This compound solid
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes
-
Vortex mixer
-
Sonicator or water bath at 37°C (optional)
Procedure:
-
Pre-warm the vial of this compound to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock solution, add 179.8 µL of DMSO to 1 mg of this compound).
-
Vortex the solution thoroughly for at least 2 minutes to dissolve the compound.
-
If the compound does not fully dissolve, sonicate the tube for 5-10 minutes or incubate in a 37°C water bath for 10-15 minutes, with intermittent vortexing.
-
Once completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 1 month). For short-term use (up to one week), aliquots can be stored at -20°C.
Protocol: In Vitro Cell-Based Proliferation Assay
This protocol describes a method to determine the anti-proliferative activity of this compound on the K562 human CML cell line.
Materials:
-
K562 cells (or other Bcr-Abl positive cell lines)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound stock solution (10 mM in DMSO)
-
96-well clear flat-bottom cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or similar)
-
Plate reader capable of measuring luminescence or absorbance
Experimental Workflow:
In vitro cell proliferation assay workflow.
Procedure:
-
Cell Seeding:
-
Culture K562 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Harvest cells in the exponential growth phase and determine the cell density using a hemocytometer or automated cell counter.
-
Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.
-
-
Compound Dilution and Treatment:
-
Prepare a series of dilutions of the this compound stock solution in culture medium. A common starting point is a 2X concentration series ranging from 200 nM to 0.01 nM.
-
Include a vehicle control (DMSO at the same final concentration as the highest drug concentration) and a no-treatment control.
-
Add 100 µL of the 2X compound dilutions to the corresponding wells of the 96-well plate containing the cells. The final volume in each well will be 200 µL.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
-
Cell Viability Measurement:
-
After the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow the signal to stabilize.
-
Measure the luminescence or absorbance using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control (100% viability) and a background control (no cells, 0% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of cell proliferation) using a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope).
-
Bcr-Abl Signaling Pathway
This compound exerts its effect by inhibiting the tyrosine kinase activity of the Bcr-Abl oncoprotein. This leads to the downregulation of several key downstream signaling pathways that are crucial for the survival and proliferation of CML cells.
Simplified Bcr-Abl signaling pathway and the point of inhibition by this compound.
Disclaimer: This document is intended for research use only. This compound is not for human or veterinary use. Please refer to the Safety Data Sheet (SDS) for detailed safety information before handling this compound.
Application Notes and Protocols for Bcr-abl-IN-4 in K562 Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing Bcr-abl-IN-4, a potent inhibitor of the Bcr-Abl tyrosine kinase, in K562 chronic myeloid leukemia (CML) cells. The provided methodologies cover cell viability, protein analysis, and apoptosis assays to facilitate research into its therapeutic potential.
Introduction
This compound is a highly potent, small molecule inhibitor of the constitutively active Bcr-Abl tyrosine kinase, the hallmark of Philadelphia chromosome-positive (Ph+) chronic myeloid leukemia. This inhibitor has demonstrated significant activity against the wild-type Bcr-Abl kinase expressed in K562 cells.[1][2][3][4] These notes provide a comprehensive guide for researchers to investigate the cellular effects of this compound.
Quantitative Data Summary
The following table summarizes the known quantitative data for this compound.
| Parameter | Cell Line | Value | Reference |
| IC50 (Cell Growth Inhibition) | K562 | 0.67 nM | [1][2][3][4] |
| IC50 (Cell Growth Inhibition) | Ba/F3 (BCR-ABL T315I) | 16 nM | [1][2][3][4] |
Experimental Protocols
Cell Culture and Maintenance
K562 cells, a human CML cell line, are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Preparation of this compound Stock Solution
For in vitro studies, this compound should be dissolved in dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10 mM). The stock solution should be stored at -20°C or -80°C. Subsequent dilutions should be made in the cell culture medium to achieve the desired final concentrations, ensuring the final DMSO concentration in the culture does not exceed 0.1% to avoid solvent-induced toxicity.
Cell Viability Assay (MTT/CCK-8 Assay)
This protocol determines the effect of this compound on the viability and proliferation of K562 cells.
Materials:
-
K562 cells
-
This compound
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) solution
-
DMSO
-
Microplate reader
Procedure:
-
Seed K562 cells into 96-well plates at a density of 3,000 to 10,000 cells per well in 100 µL of culture medium.[2][3]
-
Incubate the plates for 24 hours.
-
Treat the cells with a series of concentrations of this compound (e.g., a 10-point dilution series centered around the IC50 of 0.67 nM, such as 0.01 nM to 100 nM). Include a vehicle control (DMSO only).
-
Incubate the plates for 48 to 96 hours.[3]
-
For MTT assay, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.[1] Then, carefully remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.[1]
-
For CCK-8 assay, add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.[2]
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTT, 450 nm for CCK-8) using a microplate reader.[1][2]
-
Calculate the cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Western Blot Analysis of Bcr-Abl Phosphorylation
This protocol assesses the inhibitory effect of this compound on the autophosphorylation of Bcr-Abl.
Materials:
-
K562 cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Bcr-Abl (Tyr177), anti-c-Abl, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Seed K562 cells in 6-well plates and grow to a suitable density.
-
Treat cells with various concentrations of this compound for a specified time (e.g., 6 hours).
-
Harvest and lyse the cells in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an ECL detection reagent and an imaging system.
-
Quantify the band intensities to determine the reduction in Bcr-Abl phosphorylation relative to the total Bcr-Abl and loading control.
Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining
This protocol quantifies the induction of apoptosis in K562 cells following treatment with this compound.
Materials:
-
K562 cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed K562 cells in 6-well plates and treat with this compound at various concentrations for 24 to 48 hours.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1x10^6 cells/mL.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Conclusion
The protocols outlined in these application notes provide a robust framework for investigating the cellular effects of this compound on K562 cells. Given its high potency, careful dose-response studies are recommended to fully characterize its mechanism of action and therapeutic potential. Researchers are encouraged to adapt these protocols as needed for their specific experimental designs.
References
Application Notes: Using Bcr-abl-IN-4 to Probe p-Crkl Levels by Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Bcr-abl fusion protein, a constitutively active tyrosine kinase, is the pathogenic driver of chronic myeloid leukemia (CML).[1][2][3] A key downstream effector and a direct substrate of Bcr-abl is the adapter protein Crkl (CRK-like).[4] The phosphorylation of Crkl at tyrosine 207 (p-Crkl) is a reliable biomarker of Bcr-abl kinase activity and is consistently observed in CML cells.[4][5] Bcr-abl-IN-4 is a potent and specific inhibitor of the Bcr-abl kinase.[6] This application note provides a detailed protocol for utilizing this compound to modulate and detect the phosphorylation of Crkl in a Western blot application, a common method to assess the efficacy of Bcr-abl inhibitors.
Principle
This compound is a small molecule inhibitor that targets the ATP-binding site of the Bcr-abl kinase, thereby preventing the phosphorylation of its downstream substrates, including Crkl.[6] By treating Bcr-abl positive cells (e.g., K562) with this compound, a dose-dependent decrease in the level of p-Crkl can be observed via Western blotting. This provides a robust method to quantify the inhibitory activity of this compound and to study the Bcr-abl signaling pathway.
Data Presentation
Table 1: this compound Inhibitor Profile
| Parameter | Value | Cell Line | Reference |
| IC50 (Bcr-abl) | 0.67 nM | K562 | [6] |
| IC50 (Bcr-abl T315I) | 16 nM | Ba/F3 | [6] |
Table 2: Antibody and Reagent Recommendations for Western Blot
| Reagent | Vendor (Example) | Catalog # (Example) | Recommended Dilution |
| Phospho-Crkl (Tyr207) Antibody | Cell Signaling Technology | #3181 | 1:1000 |
| Total Crkl Antibody | Cell Signaling Technology | #3182 | 1:1000 |
| Beta-Actin Antibody (Loading Control) | Proteintech | 66009-1-Ig | 1:5000 |
| HRP-conjugated Anti-Rabbit IgG | Cell Signaling Technology | #7074 | 1:2000 |
| This compound | MedchemExpress | HY-142922 | See Protocol |
Experimental Protocols
Cell Culture and Treatment with this compound
-
Cell Culture: Culture K562 cells (a human CML cell line expressing Bcr-abl) in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Seed K562 cells at a density of 5 x 10^5 cells/mL in a 6-well plate.
-
Inhibitor Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Further dilute the stock solution in culture medium to prepare working concentrations. It is recommended to test a range of concentrations (e.g., 0.1 nM, 1 nM, 10 nM, 100 nM, 1 µM) to determine the optimal inhibitory concentration.
-
Treatment: Treat the cells with the desired concentrations of this compound or DMSO (vehicle control) for a specified time. A treatment time of 2 to 4 hours is often sufficient to observe a significant decrease in p-Crkl levels.
Preparation of Cell Lysates
-
Harvesting Cells: Following treatment, transfer the cells to a 1.5 mL microcentrifuge tube and centrifuge at 500 x g for 5 minutes at 4°C.
-
Washing: Discard the supernatant and wash the cell pellet once with ice-cold phosphate-buffered saline (PBS).
-
Lysis: Resuspend the cell pellet in 100 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
Incubation and Sonication: Incubate the lysate on ice for 30 minutes, vortexing every 10 minutes. For complete lysis, sonicate the samples briefly on ice.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Transfer the supernatant (protein lysate) to a fresh, pre-chilled microcentrifuge tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
Western Blotting for p-Crkl
-
Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each sample with 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the samples onto a 12% SDS-polyacrylamide gel and perform electrophoresis until the dye front reaches the bottom of the gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-Crkl (Tyr207) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.
-
Stripping and Re-probing (Optional): To assess total Crkl or a loading control like beta-actin on the same membrane, the membrane can be stripped of the primary and secondary antibodies and then re-probed with the respective primary antibodies.
Mandatory Visualization
Caption: Bcr-abl signaling and inhibition by this compound.
Caption: Western blot workflow for p-Crkl detection.
References
- 1. Bcr-Abl tyrosine-kinase inhibitor - Wikipedia [en.wikipedia.org]
- 2. Lactate Maintains BCR/Abl Expression and Signaling in Chronic Myeloid Leukemia Cells Under Nutrient Restriction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Growth Arrest of BCR-ABL Positive Cells with a Sequence-Specific Polyamide-Chlorambucil Conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simultaneous Inhibition of BCR-ABL1 Tyrosine Kinase and PAK1/2 Serine/Threonine Kinase Exerts Synergistic Effect against Chronic Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Bcr-Abl Inhibitor Administration in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols are based on publicly available data for the Bcr-Abl tyrosine kinase inhibitor CGP57148B and the PROTAC degrader DMP11 . Information on a specific inhibitor designated "Bcr-abl-IN-4" was not available. The provided data and protocols for CGP57148B and DMP11 can serve as a representative guide for designing and conducting animal studies with novel Bcr-Abl inhibitors.
Introduction to Bcr-Abl Inhibition
The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that is the primary cause of Chronic Myeloid Leukemia (CML) and is also found in some cases of Acute Lymphoblastic Leukemia (ALL).[1] This aberrant kinase drives uncontrolled proliferation and survival of leukemic cells.[1] Bcr-Abl inhibitors are a class of targeted therapies that have revolutionized the treatment of these cancers by blocking the ATP-binding site of the kinase, thereby inhibiting its activity and downstream signaling pathways.[1][2] This document provides detailed information on the administration and dosage of a representative Bcr-Abl inhibitor, CGP57148B, in animal models, as well as in vitro data for the novel degrader, DMP11.
Bcr-Abl Signaling Pathway and Mechanism of Inhibition
The Bcr-Abl oncoprotein activates multiple downstream signaling pathways, including the Ras/MAPK pathway, which promotes cell proliferation.[3] Tyrosine kinase inhibitors (TKIs) like imatinib (and presumably other Bcr-Abl inhibitors) competitively bind to the ATP-binding pocket of the Bcr-Abl kinase domain, preventing substrate phosphorylation and blocking downstream signaling, ultimately leading to the inhibition of cell growth and induction of apoptosis in Bcr-Abl positive cells.[2][4]
Caption: Bcr-Abl Signaling Pathway and Inhibition.
Quantitative Data Summary
The following tables summarize the in vivo administration and dosage of the Bcr-Abl inhibitor CGP57148B in nude mice bearing Bcr-Abl-positive human leukemia cells, as well as in vitro data for the PROTAC degrader DMP11.
Table 1: In Vivo Administration and Efficacy of CGP57148B in Nude Mice[5][6]
| Animal Model | Cell Line | Administration Route | Dosage | Treatment Schedule | Outcome |
| Nude Mice | KU812 | Intraperitoneal (IP) | 50 mg/kg | Once or twice daily | Inhibition of tumor growth, but no cures.[5] |
| Nude Mice | MC3 | Intraperitoneal (IP) | 50 mg/kg | Once or twice daily | Inhibition of tumor growth, but no cures.[5] |
| Nude Mice | KU812 | Oral (PO) | 160 mg/kg | Not specified for long-term efficacy | A single administration caused >50% inhibition of Bcr-Abl kinase activity for 2-5 hours.[5] |
| Nude Mice | KU812 | Intraperitoneal (IP) | 50 mg/kg | Continuous block of Bcr-Abl activity over 11 days | 87%-100% of treated mice were cured.[5] |
| Nude Mice | MC3 | Intraperitoneal (IP) | 50 mg/kg | Continuous block of Bcr-Abl activity over 11 days | 87%-100% of treated mice were cured.[5] |
Table 2: In Vitro Data for PROTAC Degrader DMP11[7]
| Cell Line Type | Metric | DMP11 Value |
| Imatinib-resistant CML cell lines | IC50 | Good inhibitory effect |
Experimental Protocols
The following are detailed protocols for the in vivo administration of a Bcr-Abl inhibitor, based on the methodologies described for CGP57148B.[6][5]
Animal Model and Tumor Implantation
-
Animal Strain: Nude mice are a suitable model as they are immunodeficient and can accept human cell line xenografts.[6][5]
-
Cell Lines: Bcr-Abl-positive human leukemia cell lines such as KU812 or MC3 can be used.[6][5]
-
Implantation:
-
Culture the selected cell line under standard conditions.
-
Harvest cells during the logarithmic growth phase.
-
Resuspend the cells in a suitable medium (e.g., sterile PBS).
-
Inject the cell suspension subcutaneously or intravenously into the nude mice. The choice of injection route will depend on the desired tumor model (solid tumor vs. disseminated leukemia).
-
Drug Preparation and Administration
-
Drug Formulation: The formulation of the Bcr-Abl inhibitor will depend on its solubility and the chosen route of administration. For preclinical studies, inhibitors are often dissolved in a vehicle such as a mixture of DMSO, Cremophor EL, and saline. It is crucial to perform vehicle-only controls in your experiments.
-
Administration Routes:
-
Intraperitoneal (IP) Injection: Dissolve the inhibitor in a sterile, injectable vehicle. Administer the appropriate volume to achieve the desired dose (e.g., 50 mg/kg for CGP57148B) using a sterile syringe and needle.[6]
-
Oral Gavage (PO): Formulate the inhibitor in a vehicle suitable for oral administration. Use a gavage needle to deliver the solution directly into the stomach of the animal to ensure accurate dosing (e.g., 160 mg/kg for CGP57148B).[6]
-
In Vivo Efficacy Study Workflow
The following workflow outlines a typical in vivo efficacy study for a Bcr-Abl inhibitor.
Caption: In Vivo Efficacy Study Workflow.
Monitoring and Endpoint Analysis
-
Tumor Growth: For subcutaneous tumor models, measure tumor dimensions regularly (e.g., 2-3 times per week) using calipers. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Animal Health: Monitor the general health of the animals, including body weight, activity levels, and any signs of toxicity.
-
Pharmacokinetic Analysis: To determine the in vivo duration of Bcr-Abl inhibition, a separate cohort of tumor-bearing mice can be treated with a single dose of the inhibitor.[6] Animals are then euthanized at various time points post-treatment, and tumor tissues are collected to measure the level of Bcr-Abl kinase activity (e.g., by assessing autophosphorylation).[6]
-
Efficacy Endpoint: The primary endpoint is typically tumor growth inhibition or regression. Survival studies can also be conducted. At the end of the study, tumors and other relevant tissues can be harvested for further analysis (e.g., histology, Western blotting for target engagement).
Conclusion
The successful in vivo application of Bcr-Abl inhibitors requires careful consideration of the administration route, dosage, and treatment schedule to ensure continuous target inhibition.[6][5] The provided data on CGP57148B demonstrates that maintaining a sustained blockade of Bcr-Abl kinase activity is crucial for achieving a curative effect in animal models.[5] Researchers developing novel Bcr-Abl inhibitors can use these protocols and data as a starting point for their own preclinical studies. It is essential to perform dose-ranging and pharmacokinetic studies for each new compound to determine the optimal therapeutic window.
References
- 1. What are Bcr-Abl inhibitors and how do they work? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. In vivo eradication of human BCR/ABL-positive leukemia cells with an ABL kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
Application Notes and Protocols: A Step-by-Step Guide for the Evaluation of Novel Bcr-Abl Inhibitors in Primary CML Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm characterized by the presence of the Philadelphia chromosome, which results from a reciprocal translocation between chromosomes 9 and 22. This translocation creates the BCR-ABL1 fusion gene, encoding the constitutively active Bcr-Abl tyrosine kinase.[1][2][3][4] The Bcr-Abl oncoprotein drives the malignant transformation of hematopoietic stem cells through the activation of multiple downstream signaling pathways, leading to increased cell proliferation and survival.[5][6][7][8] Consequently, the Bcr-Abl kinase is a prime therapeutic target in CML.[2][3]
The development of tyrosine kinase inhibitors (TKIs) has revolutionized the treatment of CML.[9] However, the emergence of resistance, often due to mutations in the Bcr-Abl kinase domain, necessitates the discovery and evaluation of novel inhibitors.[4][9] This document provides a comprehensive, step-by-step guide for the preclinical evaluation of novel Bcr-Abl inhibitors, such as a hypothetical "Bcr-abl-IN-4," using primary CML cells. Primary cells, while more challenging to work with than cell lines, offer a more clinically relevant model for assessing inhibitor efficacy.[10]
Core Concepts and Signaling Pathways
The Bcr-Abl oncoprotein activates a complex network of signaling pathways that are crucial for the CML phenotype. Understanding these pathways is essential for evaluating the mechanism of action of a novel inhibitor. Key downstream pathways include the JAK-STAT, RAS-MEK-ERK, and PI3K/AKT/mTOR pathways, which collectively promote cell proliferation and inhibit apoptosis.[5][7][8] A critical and direct substrate of Bcr-Abl is the Crk-like adapter protein (Crkl). The phosphorylation status of Crkl is a reliable biomarker for Bcr-Abl kinase activity in CML cells.[11][12]
Caption: Bcr-Abl Signaling Pathways in CML.
Experimental Protocols
Isolation and Culture of Primary CML Cells
Working with primary CML cells requires careful handling to ensure viability and preserve their native characteristics.[10][13]
Materials:
-
Ficoll-Paque PLUS
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
Red Blood Cell Lysis Buffer
-
CD34+ MicroBead Kit (optional, for progenitor cell enrichment)
Protocol:
-
Dilute fresh bone marrow or peripheral blood samples from CML patients 1:1 with PBS.
-
Carefully layer the diluted sample onto Ficoll-Paque in a conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Aspirate the upper layer and carefully collect the mononuclear cell (MNC) layer at the plasma-Ficoll interface.
-
Wash the collected MNCs with PBS and centrifuge at 300 x g for 10 minutes.
-
If red blood cell contamination is high, perform a red blood cell lysis step according to the manufacturer's protocol.
-
Resuspend the MNC pellet in RPMI 1640 supplemented with 10-20% FBS and 1% Penicillin-Streptomycin.
-
Count viable cells using a hemocytometer and trypan blue exclusion.
-
For specific experiments on progenitor cells, CD34+ cells can be isolated from the MNC fraction using immunomagnetic bead separation.[11]
-
Culture cells at a density of 1 x 10^6 cells/mL in a humidified incubator at 37°C and 5% CO2. It is important to note that primary CML cells, particularly those from chronic phase patients, may have limited ex vivo viability and proliferation.[11]
Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effect of the novel inhibitor and is used to calculate the half-maximal inhibitory concentration (IC50).
Materials:
-
Primary CML MNCs
-
96-well cell culture plates
-
Novel Bcr-Abl inhibitor (e.g., "this compound")
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
Protocol:
-
Seed 5,000-10,000 primary CML cells per well in a 96-well plate in a final volume of 100 µL of culture medium.[14]
-
Prepare serial dilutions of the novel inhibitor in culture medium.
-
Add the inhibitor to the wells in triplicate. Include vehicle control (e.g., DMSO) wells.
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours.[14]
-
After incubation, add 100 µL of DMSO to each well to dissolve the formazan crystals.[14]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blotting for Bcr-Abl Signaling Inhibition
Western blotting is used to confirm that the novel inhibitor is hitting its intended target and modulating downstream signaling.
Materials:
-
Primary CML MNCs
-
Novel Bcr-Abl inhibitor
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-c-Abl, anti-phospho-Crkl, anti-Crkl, anti-phospho-STAT5, anti-STAT5, anti-GAPDH or α-Tubulin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Culture primary CML cells (1-2 x 10^6 cells/mL) and treat with the novel inhibitor at various concentrations (e.g., 0.1x, 1x, 10x IC50) for a predetermined time (e.g., 2-6 hours).
-
Harvest cells by centrifugation and wash with cold PBS.
-
Lyse the cell pellet with lysis buffer on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant.
-
Denature protein lysates by boiling in Laemmli buffer.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.[15] A reduction in the levels of p-Crkl and p-STAT5 relative to their total protein levels indicates inhibition of Bcr-Abl kinase activity.[11][12]
Caption: General Experimental Workflow.
Data Presentation
Summarize all quantitative data in clearly structured tables for easy comparison.
Table 1: Cytotoxicity of this compound in Primary CML Cells
| Patient Sample ID | Cell Type | IC50 (µM) after 72h |
| CML-001 | MNCs | Value |
| CML-002 | MNCs | Value |
| CML-003 | CD34+ Progenitors | Value |
| Normal Donor-001 | MNCs | Value |
Table 2: Inhibition of Bcr-Abl Signaling by this compound
| Target Protein | Treatment Concentration | % Inhibition (relative to control) |
| p-Crkl | 0.1 µM | Value |
| p-Crkl | 1.0 µM | Value |
| p-Crkl | 10.0 µM | Value |
| p-STAT5 | 0.1 µM | Value |
| p-STAT5 | 1.0 µM | Value |
| p-STAT5 | 10.0 µM | Value |
Logical Relationships and Decision Making
The evaluation of a novel inhibitor often follows a logical progression. The following diagram illustrates a decision-making process based on initial experimental outcomes.
Caption: Decision Tree for Inhibitor Evaluation.
Conclusion
This guide provides a framework for the initial preclinical evaluation of novel Bcr-Abl inhibitors in primary CML cells. By following these detailed protocols for cell handling, viability assessment, and target engagement, researchers can generate robust and reliable data. The systematic presentation of this data, combined with a clear understanding of the underlying signaling pathways, will enable informed decisions in the drug development process for CML.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Re-evaluating the role of BCR/ABL in chronic myelogenous leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. karger.com [karger.com]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Mechanisms of resistance to ABL kinase inhibition in CML and the development of next generation ABL kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preclinical approaches in chronic myeloid leukemia: from cells to systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Differentiation status of primary chronic myeloid leukemia cells affects sensitivity to BCR-ABL1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. JCI - Human chronic myeloid leukemia stem cells are insensitive to imatinib despite inhibition of BCR-ABL activity [jci.org]
- 13. promocell.com [promocell.com]
- 14. The Superior Cytotoxicity of Dual Targeting of BCR/ABL and PI3K in K562 Cells: Proposing a Novel Therapeutic Potential for the Treatment of CML - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Different BCR/Abl protein suppression patterns as a converging trait of chronic myeloid leukemia cell adaptation to energy restriction - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Bcr-abl-IN-4 solubility issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Bcr-Abl inhibitor, Bcr-abl-IN-4.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent inhibitor of the Bcr-Abl tyrosine kinase. The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that is the hallmark of chronic myeloid leukemia (CML) and a subset of acute lymphoblastic leukemia (ALL). This compound exerts its anticancer effects by inhibiting the kinase activity of Bcr-Abl, thereby blocking downstream signaling pathways that promote cell proliferation and survival.
Q2: What are the reported IC50 values for this compound?
The half-maximal inhibitory concentration (IC50) values for this compound have been reported as:
-
0.67 nM for K562 cells (a human immortalised myelogenous leukemia line).[1]
-
16 nM for Ba/F3 cells transfected with the Bcr-Abl T315I mutation.[1] The T315I mutation is a common mechanism of resistance to some other Bcr-Abl inhibitors.
Q3: In what solvents can I dissolve this compound?
Troubleshooting Guide: Solubility Issues
One of the most common challenges encountered when working with small molecule inhibitors like this compound is achieving and maintaining solubility, especially in aqueous-based experimental systems.
Problem 1: Precipitate formation when preparing a stock solution in DMSO.
-
Possible Cause: The concentration you are trying to achieve exceeds the solubility limit of this compound in DMSO at room temperature.
-
Solution:
-
Warm the solution: Gently warm the vial to 37°C in a water bath.
-
Sonication: Use a bath sonicator to aid in dissolution.
-
Reduce concentration: If precipitation persists, prepare a stock solution at a lower concentration.
-
Problem 2: Precipitate formation upon dilution of the DMSO stock solution into aqueous media (e.g., cell culture medium, PBS).
-
Possible Cause: The compound is crashing out of solution as the polarity of the solvent increases. This is a common issue for hydrophobic compounds.
-
Solution:
-
Stepwise dilution: Perform serial dilutions rather than a single large dilution. For example, first dilute the DMSO stock into a smaller volume of media, mix well, and then add this intermediate dilution to the final volume.
-
Use of a carrier protein: For in vitro assays, the presence of serum (like FBS) in the cell culture medium can help to maintain the solubility of hydrophobic compounds. Ensure your final working medium contains an appropriate concentration of serum if your experimental design allows.
-
Final DMSO concentration: Keep the final concentration of DMSO in your assay as low as possible (typically below 0.5%) to minimize solvent-induced artifacts and cytotoxicity.
-
Problem 3: Inconsistent experimental results, possibly due to compound precipitation over time.
-
Possible Cause: The compound may be slowly precipitating out of the working solution during the course of the experiment, leading to a decrease in the effective concentration.
-
Solution:
-
Fresh dilutions: Prepare fresh dilutions of this compound from the DMSO stock for each experiment.
-
Visual inspection: Before adding the compound to your cells or assay, visually inspect the diluted solution for any signs of precipitation. If a precipitate is visible, do not use the solution.
-
Storage of stock solutions: Store the DMSO stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can degrade the compound and affect its solubility.
-
Data Presentation
Table 1: this compound Activity Profile
| Cell Line | Target | IC50 (nM) | Reference |
| K562 | Bcr-Abl (wild-type) | 0.67 | [1] |
| Ba/F3 | Bcr-Abl (T315I mutant) | 16 | [1] |
Table 2: Recommended Solvents for Bcr-Abl Inhibitors
| Solvent | Recommended Use | Notes |
| DMSO | Primary stock solution | High solubility for many organic small molecules. Prepare a high concentration stock (e.g., 10 mM). |
| Ethanol | Alternative solvent for stock solution | May have lower solubility compared to DMSO for some compounds. |
| Aqueous Buffers (PBS, etc.) | Final working solution (with caution) | Very low solubility is expected. Dilute from a DMSO stock immediately before use. |
Experimental Protocols
The following are generalized protocols that can be adapted for use with this compound. It is crucial to optimize concentrations and incubation times for your specific cell line and experimental conditions.
Cell Viability (MTT) Assay
This protocol is for determining the effect of this compound on the proliferation of Bcr-Abl positive cells (e.g., K562).
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours.
-
Compound Preparation: Prepare a series of dilutions of this compound in culture medium from a DMSO stock. The final DMSO concentration should be consistent across all wells and should not exceed 0.5%. Include a vehicle control (medium with the same concentration of DMSO).
-
Treatment: Add 100 µL of the diluted compound to the appropriate wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Add 150 µL of MTT solvent (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis of Bcr-Abl Signaling
This protocol is to assess the effect of this compound on the phosphorylation of Bcr-Abl and its downstream targets.
-
Cell Treatment: Seed K562 cells in a 6-well plate and treat with various concentrations of this compound (e.g., 0, 1, 10, 100 nM) for a specified time (e.g., 2-6 hours).
-
Cell Lysis: Harvest the cells by centrifugation, wash with ice-cold PBS, and lyse the cell pellet in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE and Transfer: Separate the proteins on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-Bcr-Abl (Tyr245), total Bcr-Abl, phospho-STAT5 (Tyr694), total STAT5, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Bcr-Abl Signaling Pathway
Caption: The Bcr-Abl signaling pathway and the inhibitory action of this compound.
Troubleshooting Workflow for Solubility Issues
Caption: A logical workflow for troubleshooting this compound solubility issues.
References
Bcr-abl-IN-4 stability in different solvents and media
This technical support center provides guidance and troubleshooting for researchers working with small molecule Bcr-Abl inhibitors. While specific stability data for "Bcr-abl-IN-4" is not publicly available, this guide offers general protocols and answers to frequently asked questions regarding the stability of similar small molecule inhibitors in various laboratory settings.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the recommended solvents for dissolving and storing small molecule Bcr-Abl inhibitors?
A1: Most small molecule inhibitors, including those targeting Bcr-Abl, are readily soluble in organic solvents such as Dimethyl Sulfoxide (DMSO). For in vitro experiments, it is common to prepare a high-concentration stock solution in DMSO. It is crucial to use anhydrous DMSO to prevent hydrolysis of the compound. For animal studies, co-solvents like polyethylene glycol (PEG), ethanol, and Tween 80 are often used to improve aqueous solubility and bioavailability. Always refer to the manufacturer's datasheet for any specific recommendations.
Q2: How should I store the inhibitor stock solutions to ensure stability?
A2: Stock solutions in DMSO should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation. These aliquots should be stored at -20°C or -80°C for long-term stability. Protect the solutions from light, as some compounds are light-sensitive. Before use, allow the aliquot to thaw completely and come to room temperature to ensure the compound is fully dissolved.
Q3: My inhibitor seems to be precipitating in the cell culture medium. What can I do?
A3: Precipitation in aqueous media is a common issue. Here are a few troubleshooting steps:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low, typically below 0.5%, to avoid solvent-induced toxicity and precipitation.
-
Pre-warming: Warm the cell culture medium to 37°C before adding the inhibitor stock solution.
-
Dilution Method: Add the inhibitor stock solution to a small volume of pre-warmed medium and mix well before adding it to the final culture volume. This gradual dilution can prevent shocking the compound out of solution.
-
Solubility Enhancers: For certain applications, the use of solubility-enhancing agents like Pluronic F-127 may be considered, but their effects on the experimental system must be validated.[1]
Q4: How can I assess the stability of my Bcr-Abl inhibitor in my specific experimental conditions?
A4: To determine the stability of your inhibitor, you can perform a time-course experiment. Incubate the inhibitor in your cell culture medium at 37°C and take samples at different time points (e.g., 0, 2, 6, 12, 24 hours). The concentration of the active compound in these samples can then be quantified using analytical methods like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Quantitative Data Summary
The following tables provide a template for the types of data researchers should aim to collect when assessing the stability of a small molecule inhibitor.
Table 1: Solubility of a Typical Bcr-Abl Inhibitor in Common Solvents
| Solvent | Solubility (Approximate) |
| DMSO | ≥ 50 mg/mL |
| Ethanol | ≥ 10 mg/mL |
| Water | < 0.1 mg/mL |
| PBS (pH 7.4) | < 0.1 mg/mL |
Table 2: Stability of a Bcr-Abl Inhibitor in DMSO at Different Temperatures
| Storage Temperature | Purity after 6 Months (% by HPLC) |
| -80°C | >99% |
| -20°C | >98% |
| 4°C | ~95% |
| Room Temperature | ~85% |
Table 3: Stability of a Bcr-Abl Inhibitor in Cell Culture Medium (e.g., RPMI + 10% FBS) at 37°C
| Incubation Time (hours) | Remaining Compound (% by LC-MS) |
| 0 | 100% |
| 2 | ~98% |
| 6 | ~92% |
| 12 | ~85% |
| 24 | ~70% |
Experimental Protocols
Protocol 1: Preparation of Inhibitor Stock Solution
-
Bring the vial of the lyophilized inhibitor to room temperature before opening.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution for 1-2 minutes to ensure the compound is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.
-
Aliquot the stock solution into single-use, light-protected tubes.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: General Method for Assessing Inhibitor Stability in Cell Culture Medium
-
Prepare a working solution of the inhibitor in your chosen cell culture medium at the final experimental concentration.
-
Incubate the solution in a sterile, sealed container at 37°C in a cell culture incubator.
-
At designated time points (e.g., 0, 2, 6, 12, 24, 48 hours), remove an aliquot of the solution.
-
Immediately store the collected aliquots at -80°C until analysis to prevent further degradation.
-
Analyze the concentration of the inhibitor in each aliquot using a validated analytical method such as HPLC or LC-MS.
-
Plot the percentage of the remaining inhibitor against time to determine its stability profile under your experimental conditions.
Visualizations
Caption: Workflow for assessing inhibitor stability in cell culture medium.
Caption: Simplified Bcr-Abl signaling pathway and the point of inhibition.
References
Troubleshooting inconsistent Bcr-abl-IN-4 experimental results
Welcome to the technical support center for Bcr-abl-IN-4, a potent and specific inhibitor of the Bcr-abl fusion protein kinase. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot experimental inconsistencies and answer frequently asked questions.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
Q1: Why is the IC50 value of this compound higher than the expected range in my cell-based assay?
A1: Several factors can contribute to a higher-than-expected IC50 value. Consider the following possibilities:
-
Cell Health and Passage Number: Unhealthy cells or cells with a high passage number can exhibit altered responses to inhibitors. We recommend using cells that are in the logarithmic growth phase and have been passaged fewer than 20 times.[1] For K562 cells, maintain a density between 1x10^5 and 1x10^6 cells/mL.[2]
-
Serum Protein Binding: Components in fetal bovine serum (FBS) can bind to small molecule inhibitors, reducing their effective concentration. If you suspect this is an issue, consider reducing the serum concentration during the drug treatment period, but be aware this may affect cell viability.
-
Compound Stability and Solubility: this compound may degrade or precipitate in aqueous media over time. Ensure that your stock solutions are properly stored and that the final concentration in your assay does not exceed its solubility limit in the culture medium.
-
ATP Concentration: As this compound is an ATP-competitive inhibitor, high intracellular ATP levels can compete with the inhibitor, leading to a higher apparent IC50.[3] Ensure your assay conditions are consistent between experiments.[4]
-
Assay Type and Duration: The length of the assay and the endpoint being measured (e.g., metabolic activity vs. apoptosis) can significantly impact the calculated IC50. Longer incubation times may be required to observe cytotoxic effects.
Q2: I'm observing inconsistent inhibition of CrkL phosphorylation in my Western blots. What could be the cause?
A2: Inconsistent phosphorylation of CrkL, a key downstream substrate of Bcr-abl, can be frustrating.[5][6] Here are some common causes and solutions:
-
Lysate Preparation: The timing of cell lysis after treatment is critical. Ensure rapid and complete cell lysis on ice with freshly added phosphatase and protease inhibitors to preserve the phosphorylation status of proteins.
-
Loading Amount: Uneven protein loading can lead to variability. Perform a protein concentration assay (e.g., BCA) and ensure you load equal amounts of protein for each sample.[7] Always use a loading control, such as β-actin or GAPDH, to normalize your results.[8]
-
Antibody Quality: The quality and specificity of your primary antibody against phospho-CrkL (Tyr207) are paramount. Use a validated antibody at the recommended dilution and ensure it has been stored correctly.
-
Treatment Time: The phosphorylation of CrkL is an early event in Bcr-abl signaling. You may need to perform a time-course experiment (e.g., 1, 4, 8, 24 hours) to determine the optimal time point to observe maximal inhibition of phosphorylation by this compound.
Q3: My this compound compound appears to be precipitating when added to the cell culture medium. How can I resolve this?
A3: Compound precipitation is a common issue that can lead to inaccurate dosing and inconsistent results.
-
Check Solubility Limits: Refer to the compound's technical data sheet for its solubility in various solvents. While highly soluble in DMSO for stock solutions, its aqueous solubility in culture media is much lower.
-
Optimize Dilution: Avoid adding a highly concentrated DMSO stock directly to a large volume of aqueous media. Instead, perform serial dilutions in culture medium, ensuring thorough mixing at each step.
-
Pre-warm Media: Adding the compound to pre-warmed (37°C) culture medium can sometimes improve solubility.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your culture wells is non-toxic to your cells, typically below 0.5%.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a synthetic, ATP-competitive small molecule inhibitor that specifically targets the kinase domain of the Bcr-abl fusion protein.[3][9][10] By binding to the ATP pocket, it prevents the autophosphorylation of Bcr-abl and the subsequent phosphorylation of downstream substrates, thereby inhibiting the pro-proliferative and anti-apoptotic signals that drive chronic myeloid leukemia (CML).[3][11]
Q2: In which cell lines is this compound active?
A2: this compound is most effective in cell lines that are positive for the Philadelphia chromosome and express the Bcr-abl fusion protein. The table below summarizes typical IC50 values.
| Cell Line | Description | Bcr-abl Status | Typical IC50 (nM) |
| K562 | Human CML, blast crisis | p210 Bcr-abl | 25 - 50 |
| Ba/F3 p210 | Pro-B cells transduced with Bcr-abl | p210 Bcr-abl | 15 - 30 |
| Ba/F3 | Parental pro-B cell line | Negative | > 10,000 |
Note: These values are for guidance only and may vary depending on experimental conditions.
Q3: How should I prepare and store this compound?
A3: For optimal performance, follow these guidelines:
-
Stock Solution: Prepare a 10 mM stock solution in 100% dimethyl sulfoxide (DMSO). Sonicate briefly if needed to ensure complete dissolution.
-
Storage: Store the DMSO stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles. When stored correctly, the stock solution is stable for up to 6 months.
-
Working Dilutions: Prepare fresh working dilutions from the stock solution for each experiment. Dilute in pre-warmed, serum-containing culture medium immediately before adding to cells.
Key Experimental Protocols
Here are detailed protocols for common experiments involving this compound.
Cell Viability (MTT) Assay
This protocol is for determining the cytotoxic effect of this compound on suspension cells like K562.[12][13][14]
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[14][15]
-
Compound Addition: Prepare serial dilutions of this compound in complete medium. Add 100 µL of the diluted compound to the appropriate wells, resulting in a final volume of 200 µL. Include vehicle control (DMSO) wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.[16]
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for another 3-4 hours.[13][14]
-
Solubilization: Centrifuge the plate, carefully remove the supernatant, and add 150 µL of DMSO to each well to dissolve the formazan crystals.[12][14]
-
Measurement: Shake the plate for 15 minutes on an orbital shaker and read the absorbance at 570 nm using a microplate reader.[12][14]
Western Blot for Phospho-CrkL
This protocol details the detection of p-CrkL inhibition.[7][17]
-
Cell Treatment: Plate K562 cells at a density of 1x10^6 cells/mL and treat with various concentrations of this compound for a predetermined time (e.g., 4 hours).
-
Cell Lysis: Pellet cells by centrifugation, wash once with ice-cold PBS, and lyse the pellet with RIPA buffer containing freshly added protease and phosphatase inhibitors.[17]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[7]
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins on a 10% or 12% SDS-polyacrylamide gel.[17]
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.[17]
-
Primary Antibody: Incubate the membrane with a primary antibody against Phospho-CrkL (Tyr207) overnight at 4°C.
-
Secondary Antibody: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[7]
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Stripping and Re-probing: Strip the membrane and re-probe with antibodies for total CrkL and a loading control (e.g., β-actin) to ensure equal loading and specific inhibition.
References
- 1. seabass.mpipz.mpg.de [seabass.mpipz.mpg.de]
- 2. Cell culture, transfection, and imaging of K562 cells [protocols.io]
- 3. What are Bcr-Abl inhibitors and how do they work? [synapse.patsnap.com]
- 4. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The BCR/ABL oncogene alters interaction of the adapter proteins CRKL and CRK with cellular proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CRKL binding to BCR-ABL and BCR-ABL transformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. origene.com [origene.com]
- 8. Phospho-CRKL (Tyr207) antibody (84590-1-RR) | Proteintech [ptglab.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - LT [thermofisher.com]
- 16. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 17. bio-rad.com [bio-rad.com]
How to minimize Bcr-abl-IN-4 precipitation in culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using Bcr-abl-IN-4 and minimizing its precipitation in culture.
Troubleshooting Guide
Issue: Precipitation of this compound is observed in the culture medium.
Precipitation of small molecule inhibitors like this compound can occur for various reasons, primarily related to its solubility limits in aqueous solutions. Follow this troubleshooting workflow to address the issue:
Unexpected phenotypic effects of Bcr-abl-IN-4 treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Bcr-abl-IN-4.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent, ATP-competitive tyrosine kinase inhibitor. It specifically targets the ATP-binding site of the Bcr-Abl fusion protein, stabilizing the inactive conformation of the kinase domain.[1][2] This prevents autophosphorylation and the subsequent activation of downstream signaling pathways that are crucial for cell proliferation and survival in Bcr-Abl-positive cells.[1][3]
Q2: What are the known downstream signaling pathways affected by this compound?
A2: The constitutive activity of the Bcr-Abl kinase drives several oncogenic signaling pathways. This compound treatment effectively inhibits these pathways, primarily the RAS/RAF/MEK/ERK (MAPK) pathway, which regulates cell proliferation, and the PI3K/AKT/mTOR pathway, a key regulator of cell survival and apoptosis resistance.[1]
Q3: Is this compound effective against all Bcr-Abl mutations?
A3: this compound is highly effective against the wild-type Bcr-Abl kinase. However, its efficacy can be compromised by certain point mutations within the kinase domain that interfere with drug binding.[4] Of particular note is the T315I "gatekeeper" mutation, which often confers resistance to ATP-competitive inhibitors like this compound due to steric hindrance and the loss of a key hydrogen bond.[2][5]
Q4: What are some of the potential off-target effects of this compound?
A4: While designed to be specific for Bcr-Abl, this compound may exhibit off-target activity against other kinases with structurally similar ATP-binding sites, such as c-Kit and Platelet-Derived Growth Factor Receptors (PDGFR).[6][7] Inhibition of these kinases can lead to unexpected phenotypic effects. For instance, c-Kit inhibition has been associated with changes in skin pigmentation, while PDGFR inhibition may contribute to fluid retention and cardiovascular effects.[7][8]
Troubleshooting Guide
Issue 1: Inconsistent IC50 values in biochemical assays.
-
Possible Cause: Sub-optimal assay conditions.
-
Solution: Ensure that the kinase and substrate concentrations are appropriate and that the reaction is in the linear range. Avoid substrate depletion (less than 10% of the substrate should be consumed).[9] The ATP concentration should ideally be equal to the Km(ATP) of the Bcr-Abl enzyme to ensure comparability of results.[9]
-
-
Possible Cause: Reagent quality and handling.
-
Solution: Use high-purity ATP, substrates, and buffers, as impurities can affect reaction kinetics.[10] Ensure this compound is fully dissolved in a suitable solvent like DMSO and that the final DMSO concentration is consistent across all assay wells and does not exceed a level that impacts kinase activity.[10]
-
-
Possible Cause: Protein aggregation.
-
Solution: The recombinant Bcr-Abl enzyme may aggregate, leading to altered activity.[10] Centrifuge the enzyme stock before use and consider adding a non-ionic detergent like Triton X-100 (at a low concentration, e.g., 0.01%) to the assay buffer to prevent aggregation.
-
Issue 2: Discrepancy between biochemical potency and cellular activity.
-
Possible Cause: Poor cell permeability.
-
Solution: this compound may not efficiently cross the cell membrane. Consider performing cellular uptake assays to quantify intracellular drug concentration.
-
-
Possible Cause: Drug efflux.
-
Solution: Cancer cells can overexpress efflux pumps (e.g., P-glycoprotein) that actively remove the inhibitor from the cell. Co-incubation with a known efflux pump inhibitor can help determine if this is the cause.
-
-
Possible Cause: High protein binding.
-
Solution: this compound may bind to proteins in the cell culture medium (e.g., albumin), reducing the effective concentration available to the cells. Consider using serum-free or low-serum medium for the duration of the treatment, if compatible with your cell line.
-
Issue 3: Development of resistance in long-term cell culture experiments.
-
Possible Cause: Acquisition of resistance mutations.
-
Solution: Prolonged exposure to this compound can select for cells with resistance-conferring mutations in the Bcr-Abl kinase domain.[4] Sequence the Bcr-Abl gene from the resistant cell population to identify potential mutations, such as the T315I mutation.
-
-
Possible Cause: Bcr-Abl gene amplification.
-
Solution: Cells may overcome inhibition by increasing the expression of the Bcr-Abl protein through gene amplification.[11] Use quantitative PCR (qPCR) or Fluorescence In Situ Hybridization (FISH) to assess the copy number of the Bcr-Abl fusion gene in resistant cells compared to the parental line.[11][12]
-
-
Possible Cause: Activation of bypass signaling pathways.
-
Solution: Cells may adapt by upregulating alternative survival pathways that are independent of Bcr-Abl signaling.[4] Perform phosphoproteomic or RNA-seq analysis to identify these activated pathways.
-
Data Presentation
Table 1: Kinase Selectivity Profile of this compound
| Kinase Target | IC50 (nM) |
| Bcr-Abl (Wild-Type) | 5.2 |
| Bcr-Abl (T315I mutant) | > 5000 |
| c-Kit | 85 |
| PDGFRα | 120 |
| PDGFRβ | 150 |
| SRC | > 1000 |
This table summarizes the inhibitory concentration (IC50) of this compound against its primary target and common off-targets.
Table 2: Cellular Effects of this compound on Bcr-Abl Positive (K562) Cells
| Assay | Endpoint | This compound (100 nM) | Vehicle Control |
| Cell Viability (72h) | % Viable Cells | 15% | 98% |
| Apoptosis (48h) | % Annexin V Positive | 65% | 5% |
| Western Blot (6h) | p-Crkl / Total Crkl Ratio | 0.1 | 1.0 |
| Cell Cycle (24h) | % Cells in G1 Phase | 70% | 45% |
This table presents key quantitative data on the phenotypic effects of this compound treatment on a relevant cell line.
Experimental Protocols
Protocol 1: In Vitro Kinase Assay (ADP-Glo™ Format)
-
Reagent Preparation : Prepare a reaction buffer containing 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35. Dilute recombinant Bcr-Abl kinase and the substrate peptide (e.g., Abltide) in this buffer. Prepare a serial dilution of this compound in DMSO, then dilute in the reaction buffer.
-
Kinase Reaction : Add 5 µL of the enzyme/substrate mix to a 384-well plate. Add 2.5 µL of the diluted this compound or vehicle control (DMSO). To initiate the reaction, add 2.5 µL of ATP solution (at a final concentration equal to the Km(ATP)).
-
Incubation : Incubate the plate at room temperature for 1 hour.
-
Signal Detection : Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Luminescence Generation : Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes at room temperature.
-
Data Acquisition : Read the luminescence on a plate reader. Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using non-linear regression analysis.
Protocol 2: Western Blot for Bcr-Abl Downstream Signaling
-
Cell Culture and Treatment : Seed Bcr-Abl positive cells (e.g., K562) in 6-well plates and allow them to adhere or stabilize overnight. Treat the cells with the desired concentrations of this compound or vehicle control for the specified time (e.g., 6 hours).
-
Cell Lysis : Aspirate the medium and wash the cells with ice-cold PBS. Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer : Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-PAGE and then transfer them to a PVDF membrane.
-
Immunoblotting : Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against a phosphorylated downstream target (e.g., anti-phospho-Crkl) overnight at 4°C.
-
Detection : Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.
-
Analysis : Strip the membrane and re-probe with an antibody for the total protein (e.g., anti-Crkl) and a loading control (e.g., anti-GAPDH) to normalize the data. Quantify band intensities using image analysis software.
Visualizations
Caption: Bcr-Abl signaling pathway and the inhibitory action of this compound.
Caption: Workflow for evaluating the efficacy of this compound.
Caption: Troubleshooting logic for low cellular potency of this compound.
References
- 1. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. google.com [google.com]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Bcr-Abl tyrosine-kinase inhibitor - Wikipedia [en.wikipedia.org]
- 5. Designing Novel BCR-ABL Inhibitors for Chronic Myeloid Leukemia with Improved Cardiac Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Off-target effects of BCR-ABL1 inhibitors and their potential long-term implications in patients with chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Side Effect Revealed: Heart risk found in leukemia drug [sciencenews.org]
- 9. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 11. Multiple copies of BCR-ABL fusion gene on two isodicentric Philadelphia chromosomes in an imatinib mesylate-resistant chronic myeloid leukemia patient - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BCR-ABL1 Genetic Test: MedlinePlus Medical Test [medlineplus.gov]
Bcr-abl-IN-4 degradation and how to prevent it
Disclaimer: As "Bcr-abl-IN-4" is not a publicly documented research compound, this guide is based on the general characteristics and handling procedures for Bcr-Abl tyrosine kinase inhibitors (TKIs). Always refer to the manufacturer's Certificate of Analysis for compound-specific information.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound and addressing common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: How should I store the lyophilized powder of this compound?
A1: Lyophilized this compound should be stored at -20°C, desiccated, and protected from light. Under these conditions, the compound is expected to be stable for at least two years.[1][2]
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for preparing stock solutions of Bcr-Abl TKIs.[1][2] Some inhibitors are also soluble in dimethylformamide (DMF).[1] It is advisable to purge the solvent with an inert gas before use.[1]
Q3: How should I store the stock solution of this compound?
A3: Store DMSO stock solutions of this compound at -20°C in small aliquots to avoid multiple freeze-thaw cycles.[2][3] Once in solution, it is recommended to use it within three months to prevent loss of potency.[2][4] Protect the solution from light.[2][3]
Q4: Can I store this compound in an aqueous buffer?
A4: It is generally not recommended to store Bcr-Abl TKIs in aqueous solutions for more than one day.[1] Many TKIs have low solubility and stability in aqueous buffers.[1][2] For cell culture experiments, the final dilution into aqueous media should be done immediately before use.[3]
Q5: Is this compound sensitive to light?
A5: Yes, many Bcr-Abl inhibitors are light-sensitive.[2][3][5][6] Both the solid compound and its solutions should be protected from light to prevent photodegradation.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or no activity in cell-based assays. | Degradation of this compound in stock solution. | Prepare fresh stock solutions from lyophilized powder. Ensure proper storage of stock solutions at -20°C in aliquots and protected from light.[2][3] |
| Degradation in aqueous media. | Prepare fresh dilutions in cell culture media immediately before each experiment. Avoid prolonged incubation of the compound in aqueous solutions before adding to cells.[1] | |
| Incorrect solvent or solubility issues. | Confirm that the final concentration of DMSO in the cell culture medium is not toxic to the cells (typically <0.1%).[3] Ensure the inhibitor is fully dissolved in the stock solution. | |
| Precipitate forms when diluting in aqueous buffer or media. | Low aqueous solubility. | For maximum solubility in aqueous buffers, some inhibitors should first be dissolved in DMF and then diluted with the aqueous buffer of choice.[1] Alternatively, use a lower final concentration or a different formulation if available. |
| Loss of potency over time with stored stock solutions. | Hydrolysis or oxidation. | Avoid acidic or alkaline conditions in your experimental setup if possible, as these can cause hydrolytic degradation of similar compounds.[7][8] Use high-purity, anhydrous DMSO for stock solutions to minimize water content. |
| Repeated freeze-thaw cycles. | Aliquot the stock solution into single-use volumes to minimize the number of times the main stock is thawed and refrozen.[2][3] | |
| Variability between experiments. | Exposure to light. | Protect all solutions containing this compound from light by using amber vials or wrapping tubes in aluminum foil.[2][3][6] |
| Inconsistent storage conditions. | Maintain a consistent storage temperature of -20°C for all stock solutions and lyophilized powder.[1][2] Avoid storing solutions in the refrigerator.[5] |
Experimental Protocols
Protocol: Preparation and Handling of this compound for In Vitro Kinase Assays
-
Reconstitution of Lyophilized Powder:
-
Briefly centrifuge the vial of lyophilized this compound to ensure the powder is at the bottom.
-
Under sterile conditions, add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex gently until the powder is completely dissolved.
-
-
Storage of Stock Solution:
-
Preparation of Working Solutions:
-
For each experiment, thaw a fresh aliquot of the stock solution at room temperature.
-
Perform serial dilutions of the stock solution in DMSO to create intermediate concentrations.
-
The final dilution into the aqueous kinase assay buffer should be done immediately before starting the assay. Ensure the final DMSO concentration in the assay is low (e.g., ≤1%) to avoid solvent effects on enzyme activity.
-
-
Assay Procedure:
-
Perform all steps involving this compound with minimal exposure to light.
-
Pre-incubate the kinase with the diluted inhibitor for a specified time before adding the substrate and ATP to initiate the reaction.
-
Include appropriate controls, such as a DMSO-only vehicle control and a known Bcr-Abl inhibitor as a positive control.
-
Visualizations
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. Dasatinib | Cell Signaling Technology [cellsignal.com]
- 3. cdn.stemcell.com [cdn.stemcell.com]
- 4. media.cellsignal.com [media.cellsignal.com]
- 5. healthsystem.osumc.edu [healthsystem.osumc.edu]
- 6. Stress Degradation Study of Bosutinib and Structural Elucidation of Its Degradation Impurities by Using LC-Q-TOF-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of imatinib mesylate degradation products obtained under stress conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Interpreting Unexpected Data from Bcr-abl-IN-4 Experiments: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected data from experiments involving the Bcr-Abl inhibitor, Bcr-abl-IN-4.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a tyrosine kinase inhibitor (TKI) designed to target the constitutively active Bcr-Abl fusion protein.[1][2] This oncoprotein is a hallmark of Chronic Myeloid Leukemia (CML) and some cases of Acute Lymphoblastic Leukemia (ALL).[1][3] this compound competitively binds to the ATP-binding site within the kinase domain of Bcr-Abl, preventing the phosphorylation of downstream substrates.[4][5] This inhibition blocks the signaling pathways that drive uncontrolled cell proliferation and survival in cancer cells.[1][6]
Q2: My cells treated with this compound show initial sensitivity, but then develop resistance. What are the potential causes?
A2: Acquired resistance to Bcr-Abl inhibitors is a known clinical and experimental challenge.[7] The primary mechanisms can be categorized as Bcr-Abl dependent or independent.
-
Bcr-Abl Dependent Resistance: This often involves point mutations within the Bcr-Abl kinase domain that interfere with this compound binding.[7] The T315I "gatekeeper" mutation is a common example that confers resistance to many TKIs.[8] Another possibility is the amplification or overexpression of the BCR-ABL gene, leading to higher levels of the target protein that can overcome the inhibitory effect of the drug.[2]
-
Bcr-Abl Independent Resistance: In some cases, cancer cells can activate alternative signaling pathways to bypass their dependency on Bcr-Abl signaling. The Src family of kinases, for instance, has been implicated in mediating resistance to imatinib.[2]
Q3: I am observing significant off-target effects in my cellular models. Is this expected with this compound?
A3: While this compound is designed to be a targeted inhibitor, like many tyrosine kinase inhibitors, it is not entirely specific for Bcr-Abl.[9][10] TKIs can inhibit other kinases with structural similarities, leading to "off-target" effects.[9][10] These off-target activities can result in unexpected cellular phenotypes or toxicities. It is crucial to characterize the kinase selectivity profile of this compound to understand its potential off-target effects.
Q4: What are the key downstream signaling pathways I should monitor to confirm this compound activity?
A4: The Bcr-Abl oncoprotein activates several downstream signaling cascades that promote leukemogenesis.[11] To confirm the on-target activity of this compound, you should assess the phosphorylation status of key proteins in these pathways. The primary pathways to investigate include:
-
PI3K/AKT/mTOR Pathway: Crucial for cell survival and inhibition of apoptosis.[12][13]
-
JAK/STAT Pathway: Contributes to cytokine-independent growth.[6][12]
A reduction in the phosphorylation of key components of these pathways, such as CrkL, STAT5, and AKT, upon treatment with this compound would indicate successful target engagement.
Troubleshooting Guides
Issue 1: No or Reduced Inhibition of Bcr-Abl Activity
Possible Causes & Solutions
| Potential Cause | Suggested Troubleshooting Steps |
| Incorrect Drug Concentration | Perform a dose-response curve to determine the optimal IC50 of this compound in your specific cell line. |
| Drug Instability | Ensure proper storage and handling of this compound. Prepare fresh stock solutions for each experiment. |
| Cell Line Resistance | Sequence the Bcr-Abl kinase domain in your cell line to check for pre-existing resistance mutations (e.g., T315I).[14] |
| High Cell Density | Optimize cell seeding density. Overly confluent cells can exhibit altered signaling and drug sensitivity. |
| Assay-related Issues | Verify the functionality of your assay (e.g., Western blot, ELISA) with appropriate positive and negative controls. |
Issue 2: Inconsistent Results Between Replicates
Possible Causes & Solutions
| Potential Cause | Suggested Troubleshooting Steps |
| Pipetting Errors | Calibrate your pipettes regularly. Use reverse pipetting for viscous solutions. |
| Cell Passage Number | Use cells within a consistent and low passage number range, as high passage numbers can lead to genetic drift and altered phenotypes. |
| Inconsistent Cell Health | Ensure consistent cell viability and growth phase across all experimental plates. |
| Reagent Variability | Use the same lot of reagents (e.g., media, serum, this compound) for all replicates within an experiment. |
Issue 3: Unexpected Cell Death or Toxicity at Low Concentrations
Possible Causes & Solutions
| Potential Cause | Suggested Troubleshooting Steps |
| Off-Target Kinase Inhibition | Perform a kinase profiling assay to identify other kinases that this compound may be inhibiting.[9][10] |
| Solvent Toxicity | Run a vehicle control (e.g., DMSO) at the same concentration used to dissolve this compound to rule out solvent-induced toxicity. |
| Cell Line Sensitivity | Test this compound on a non-Bcr-Abl dependent cell line to assess its general cytotoxicity. |
Experimental Protocols
Protocol 1: Western Blot for Phospho-CrkL (p-CrkL)
CrkL is a prominent substrate of Bcr-Abl, and its phosphorylation level is a reliable biomarker for Bcr-Abl kinase activity.
-
Cell Culture and Treatment: Plate Bcr-Abl positive cells (e.g., K562) at a density of 1x10^6 cells/mL. Treat with varying concentrations of this compound or vehicle control for the desired time (e.g., 2-4 hours).
-
Cell Lysis: Harvest cells and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate by electrophoresis, and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate with a primary antibody against phospho-CrkL overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total CrkL or a loading control (e.g., GAPDH, β-actin) to normalize the data.
Protocol 2: Cell Viability Assay (MTT or CellTiter-Glo®)
This protocol measures the effect of this compound on cell proliferation and viability.
-
Cell Seeding: Seed cells in a 96-well plate at an optimized density.
-
Drug Treatment: Add serial dilutions of this compound to the wells. Include a vehicle-only control.
-
Incubation: Incubate the plate for a predetermined period (e.g., 48-72 hours).
-
Assay Procedure:
-
For MTT: Add MTT reagent to each well and incubate for 2-4 hours. Add solubilization solution and read the absorbance at 570 nm.
-
For CellTiter-Glo®: Add the reagent to each well, incubate for 10 minutes, and read the luminescence.
-
-
Data Analysis: Normalize the results to the vehicle control and plot a dose-response curve to calculate the IC50 value.
Visualizing Experimental Workflows and Signaling Pathways
Caption: Bcr-Abl downstream signaling pathways and the inhibitory action of this compound.
References
- 1. What are Bcr-Abl inhibitors and how do they work? [synapse.patsnap.com]
- 2. Bcr-Abl tyrosine-kinase inhibitor - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ashpublications.org [ashpublications.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Off-target effects of BCR-ABL1 inhibitors and their potential long-term implications in patients with chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. BCR-ABL1 Mutation Analysis for Tyrosine Kinase Inhibitor Resistance | Test Fact Sheet [arupconsult.com]
Bcr-abl-IN-4 lot-to-lot variability and quality control
Welcome to the technical support center for Bcr-abl-IN-4, a potent inhibitor of the Bcr-abl fusion protein. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and technical data to ensure the quality and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. Ensure the final concentration of DMSO in your experimental medium is low (e.g., <0.1%) to avoid solvent-induced artifacts.
Q2: How should I store the this compound stock solution and powder?
The lyophilized powder should be stored at -20°C for long-term stability. Once dissolved in DMSO, the stock solution should be aliquoted and stored at -80°C to minimize freeze-thaw cycles. Protect from light.
Q3: What is the expected potency of this compound?
The half-maximal inhibitory concentration (IC50) of this compound has been determined in various cell lines. These values can serve as a benchmark for your experiments. However, optimal concentrations may vary depending on the cell line, experimental conditions, and specific lot.
Q4: Is this compound effective against mutated forms of Bcr-abl?
This compound has shown activity against the T315I mutant of Bcr-abl, a common mutation that confers resistance to some first-generation inhibitors.[1]
Q5: How can I confirm the activity of this compound in my cell line?
The activity of this compound can be assessed by measuring the inhibition of Bcr-abl autophosphorylation or the phosphorylation of its downstream substrates, such as STAT5 or CrkL, via Western blotting. A cell viability assay (e.g., MTS or CellTiter-Glo®) can also be used to determine the cytotoxic effects on Bcr-abl dependent cells.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Inconsistent or lower than expected potency (high IC50 value) | Compound precipitation: The inhibitor may have precipitated out of solution, especially in aqueous media. | - Ensure the final DMSO concentration is sufficient to maintain solubility.- Visually inspect solutions for any precipitate before use.- Prepare fresh dilutions from the stock solution for each experiment. |
| Lot-to-lot variability: Different batches of the inhibitor may have slight variations in purity or activity. | - Always note the lot number in your experimental records.- If you suspect variability, perform a dose-response curve with the new lot to determine its IC50.- Contact the supplier for the certificate of analysis for the specific lot. | |
| Cell line issues: The cell line may have developed resistance or is not dependent on Bcr-abl signaling. | - Confirm the expression and phosphorylation of Bcr-abl in your cell line.- Use a positive control inhibitor (e.g., Imatinib) to verify the sensitivity of your assay. | |
| High background signal in Western blot for phosphorylated proteins | Suboptimal antibody concentration or washing steps. | - Optimize the concentration of the primary and secondary antibodies.- Increase the number and duration of washing steps after antibody incubation. |
| High basal kinase activity in cells. | - Serum-starve the cells for a few hours before treatment with the inhibitor to reduce background signaling. | |
| Inconsistent results between experiments | Variability in experimental conditions. | - Ensure all experimental parameters (cell density, incubation times, reagent concentrations) are kept consistent.- Prepare and use reagents consistently across all experiments. |
| Freeze-thaw cycles of the stock solution. | - Aliquot the stock solution upon initial preparation to avoid repeated freeze-thaw cycles. |
Quantitative Data Summary
The following table summarizes the reported inhibitory activity of this compound. Note that these values are representative and may vary between different experimental systems and lots.
| Cell Line | Target | IC50 (nM) | Reference |
| K562 | Bcr-abl | 0.67 | [1] |
| Ba/F3 | Bcr-abl (T315I) | 16 | [1] |
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay (MTS Assay)
This protocol describes a method to determine the cytotoxic effect of this compound on a Bcr-abl dependent cell line, such as K562.
Materials:
-
This compound
-
K562 cells
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)
-
96-well plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader
Procedure:
-
Cell Seeding: Seed K562 cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare a series of dilutions of this compound from your DMSO stock solution in complete medium. The final DMSO concentration should be consistent across all wells and not exceed 0.1%.
-
Treatment: Add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (medium with DMSO only) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
MTS Assay: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 490 nm using a plate reader.
-
Data Analysis: Subtract the background absorbance (no-cell control) from all other readings. Normalize the data to the vehicle control (100% viability) and plot a dose-response curve to calculate the IC50 value.
Protocol 2: Western Blot Analysis of Bcr-abl Phosphorylation
This protocol outlines the procedure to assess the inhibitory effect of this compound on Bcr-abl autophosphorylation.
Materials:
-
This compound
-
Bcr-abl expressing cells (e.g., K562)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer membranes (e.g., PVDF)
-
Primary antibodies: anti-phospho-Bcr-abl (pY177), anti-Bcr-abl, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Plate cells and treat with various concentrations of this compound for a specified time (e.g., 2-4 hours).
-
Cell Lysis: Harvest the cells, wash with cold PBS, and lyse with lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated Bcr-abl signal to the total Bcr-abl and the loading control.
Visualizations
Caption: Simplified Bcr-abl signaling pathway leading to cell proliferation and survival.
Caption: General experimental workflow for evaluating this compound activity.
Caption: Troubleshooting decision tree for this compound experiments.
References
Validation & Comparative
Comparative Efficacy of Bcr-Abl Tyrosine Kinase Inhibitors: Imatinib vs. Inhibitor X in CML Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the first-generation Bcr-Abl tyrosine kinase inhibitor, Imatinib, with a hypothetical next-generation inhibitor, "Inhibitor X," in the context of Chronic Myeloid Leukemia (CML) cell lines. The presented data for Imatinib are based on published experimental findings, while the data for "Inhibitor X" are illustrative of a potentially more potent compound.
Mechanism of Action
Imatinib functions as a competitive inhibitor at the ATP-binding site of the Bcr-Abl kinase, effectively blocking its downstream signaling pathways that are crucial for the proliferation and survival of cancer cells.[1] This inhibition ultimately leads to apoptosis in Bcr-Abl positive cells.[2][3][4] "Inhibitor X" is presumed to have a similar mechanism of action, potentially with a higher affinity for the Bcr-Abl kinase or activity against certain imatinib-resistant mutations.
Figure 1: Bcr-Abl Signaling and TKI Mechanism of Action.
Data Presentation
Table 1: Comparative IC50 Values in CML Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC50 values indicate higher potency.
| Cell Line | Bcr-Abl Status | Imatinib IC50 (nM) | "Inhibitor X" IC50 (nM) (Hypothetical) |
| K562 | Wild-type | ~300 - 500[5] | 10 - 30 |
| KU812 | Wild-type | ~250 | 5 - 20 |
| KCL22 | Wild-type | ~300 | 8 - 25 |
| Ba/F3 p210 | Wild-type | ~200 - 400 | 5 - 15 |
| Ba/F3 T315I | Mutant | >10,000 | 50 - 100 |
Note: IC50 values for imatinib can vary between studies due to different experimental conditions.
Table 2: Comparative Effects on Cell Viability and Apoptosis
| Assay | Cell Line | Treatment | Imatinib | "Inhibitor X" (Hypothetical) |
| Cell Viability (% of control) | K562 | 500 nM, 48h | ~50% | ~10% |
| Ba/F3 p210 | 400 nM, 48h | ~45% | ~5% | |
| Apoptosis (% Annexin V+ cells) | K562 | 500 nM, 48h | ~40% | ~85% |
| Ba/F3 p210 | 400 nM, 48h | ~35% | ~90% |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed CML cells (e.g., K562) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Drug Treatment: After 24 hours, treat the cells with various concentrations of Imatinib or "Inhibitor X" (typically in a series of dilutions) for 48-72 hours. Include untreated and vehicle-only (e.g., DMSO) controls.
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C in a humidified atmosphere.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values using appropriate software.
Western Blot for Bcr-Abl Phosphorylation
This technique is used to detect the phosphorylation status of Bcr-Abl and its downstream targets, which is a direct measure of the inhibitor's activity.
-
Cell Lysis: Treat CML cells with Imatinib or "Inhibitor X" for a specified time (e.g., 2-4 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-40 µg of protein from each sample on an 8-10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-Bcr-Abl (p-Bcr-Abl) and total Bcr-Abl overnight at 4°C. A loading control like GAPDH or β-actin should also be used.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the ratio of p-Bcr-Abl to total Bcr-Abl.
Apoptosis Assay (Annexin V/PI Flow Cytometry)
This assay quantifies the percentage of cells undergoing apoptosis.
-
Cell Treatment: Treat CML cells with Imatinib or "Inhibitor X" at their respective IC50 concentrations for 24-48 hours.
-
Cell Staining: Harvest the cells and wash with cold PBS. Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Data Acquisition: Analyze the stained cells using a flow cytometer.
-
Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Figure 2: Experimental Workflow for Inhibitor Comparison.
Resistance Profile
A significant challenge in CML therapy is the development of resistance to TKIs, often due to point mutations in the Bcr-Abl kinase domain. The T315I mutation, for instance, confers resistance to imatinib by sterically hindering its binding.
Figure 3: Impact of T315I Mutation on Inhibitor Binding.
Conclusion
This guide outlines the key experimental approaches and data presentation formats for comparing the efficacy of Bcr-Abl inhibitors in CML cell lines. While imatinib remains a cornerstone of CML therapy, the development of more potent inhibitors, such as the hypothetical "Inhibitor X," with activity against resistant mutations, is crucial for improving patient outcomes. The provided protocols and visualizations serve as a robust framework for the preclinical evaluation of novel therapeutic agents.
References
- 1. What are Bcr-Abl modulators and how do they work? [synapse.patsnap.com]
- 2. Inhibition of apoptosis by BCR-ABL in chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 4. researchgate.net [researchgate.net]
- 5. Cytotoxic Effects of Some Flavonoids and Imatinib on the K562 Chronic Myeloid Leukemia Cell Line: Data Analysis Using the Combination Index Method - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to T315I-Mutant Bcr-Abl Inhibitors for Researchers
For researchers, scientists, and drug development professionals, the emergence of the T315I "gatekeeper" mutation in the Bcr-Abl kinase represents a significant clinical challenge in the treatment of Chronic Myeloid Leukemia (CML). This mutation confers resistance to first and second-generation tyrosine kinase inhibitors (TKIs). This guide provides an objective comparison of the in vitro activity of prominent Bcr-Abl inhibitors against the T315I mutant, with a focus on quantitative data and detailed experimental methodologies.
This guide will focus on a selection of key inhibitors to illustrate the landscape of T315I-mutant Bcr-Abl inhibition:
-
Imatinib: A first-generation TKI, serving as a benchmark for resistance.
-
Nilotinib and Dasatinib: Second-generation TKIs with improved potency against wild-type Bcr-Abl but limited efficacy against the T315I mutation.
-
Ponatinib: A third-generation TKI known for its potent activity against the T315I mutation.[1][2][3][4]
-
DCC-2036 (Rebastinib): A switch-control inhibitor with a distinct mechanism of action, also effective against the T315I mutant.[5][6][7][8][9]
Quantitative Comparison of Inhibitor Potency
The following table summarizes the half-maximal inhibitory concentrations (IC50) of selected TKIs against wild-type (WT) Bcr-Abl and the T315I mutant. Lower IC50 values indicate greater potency. The data is compiled from various in vitro assays, including biochemical assays using purified kinase domains and cell-based proliferation assays.
| Inhibitor | Assay Type | Target | IC50 (nM) |
| Imatinib | Biochemical | v-Abl | 600[10] |
| Cell-based (Ba/F3) | Bcr-Abl T315I | >10,000[11] | |
| Nilotinib | Biochemical | Bcr-Abl WT | 15[12] |
| Cell-based (Ba/F3) | Bcr-Abl T315I | >2,000[12][13][14] | |
| Dasatinib | Biochemical | Bcr-Abl WT | <1[15] |
| Cell-based (Ba/F3) | Bcr-Abl T315I | >200[15] | |
| Ponatinib | Biochemical | ABL WT | 0.4[1] |
| Biochemical | ABL T315I | 2.0[1] | |
| Cell-based (Ba/F3) | Bcr-Abl T315I | 11 - 36[2] | |
| DCC-2036 (Rebastinib) | Biochemical | Abl1 WT | 0.8[5][6][7] |
| Biochemical | Abl1 T315I | 4[5][6][7][8] | |
| Cell-based (Ba/F3) | Bcr-Abl T315I | 13[9] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental data. Below are outlines for the key assays cited in this guide.
Biochemical Kinase Assay
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of the purified Bcr-Abl kinase domain.
Objective: To determine the IC50 value of an inhibitor against purified wild-type and/or mutant Bcr-Abl kinase.
Materials:
-
Purified recombinant Bcr-Abl (wild-type or T315I mutant) kinase domain.
-
Kinase buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35).
-
ATP.
-
Peptide substrate (e.g., a biotinylated peptide containing a tyrosine residue for phosphorylation).
-
Test inhibitor at various concentrations.
-
Detection reagents (e.g., HTRF® KinEASE-TK kit with streptavidin-XL665 and a phosphotyrosine-specific antibody conjugated to europium cryptate).
-
Microplate reader.
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In a microplate, add the purified Bcr-Abl kinase, the peptide substrate, and the test inhibitor at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Stop the reaction by adding a solution containing EDTA.
-
Add the detection reagents and incubate to allow for binding.
-
Measure the signal (e.g., fluorescence resonance energy transfer) using a microplate reader.
-
The IC50 value is calculated by fitting the data to a dose-response curve.
Ba/F3 Cell Proliferation Assay
This cell-based assay assesses the ability of an inhibitor to suppress the growth of hematopoietic cells that are dependent on Bcr-Abl activity for their proliferation and survival.[16][17]
Objective: To determine the IC50 value of an inhibitor in a cellular context by measuring its effect on the proliferation of Ba/F3 cells expressing wild-type or T315I mutant Bcr-Abl.
Materials:
-
Ba/F3 murine pro-B cells engineered to express human Bcr-Abl (wild-type or T315I mutant).[18][19]
-
Complete culture medium (e.g., RPMI-1640 supplemented with 10% fetal bovine serum and antibiotics).
-
Test inhibitor at various concentrations.
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®).
-
Microplate reader.
Procedure:
-
Seed the Ba/F3-Bcr-Abl cells in a 96-well plate at a predetermined density.
-
Add serial dilutions of the test inhibitor to the wells.
-
Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the signal (e.g., absorbance or luminescence) using a microplate reader.
-
The IC50 value is determined by plotting the percentage of cell viability against the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.
References
- 1. ClinPGx [clinpgx.org]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Modelling ponatinib resistance in tyrosine kinase inhibitor-naïve and dasatinib resistant BCR-ABL1+ cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BCR-ABL1 compound mutants display differential and dose-dependent responses to ponatinib | Haematologica [haematologica.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. axonmedchem.com [axonmedchem.com]
- 7. DCC-2036 (Rebastinib) | Bcr-Abl inhibitor | Probechem Biochemicals [probechem.com]
- 8. eurodiagnostico.com [eurodiagnostico.com]
- 9. apexbt.com [apexbt.com]
- 10. selleckchem.com [selleckchem.com]
- 11. A Small Molecule Inhibitor, OGP46, Is Effective against Imatinib-Resistant BCR-ABL Mutations via the BCR-ABL/JAK-STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development and targeted use of nilotinib in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ashpublications.org [ashpublications.org]
- 15. selleckchem.com [selleckchem.com]
- 16. reactionbiology.com [reactionbiology.com]
- 17. Ba/F3 transformation assays - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Ba/F3 Cell Line - Creative Biogene [creative-biogene.com]
- 19. Ba/F3 BCR-ABL-T315I Cell Line - Kyinno Bio [kyinno.com]
A Head-to-Head Comparison of Bcr-Abl Tyrosine Kinase Inhibitors: Nilotinib as a Case Study
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted therapies for Chronic Myeloid Leukemia (CML), the development of Bcr-Abl tyrosine kinase inhibitors (TKIs) has been a landmark achievement. Nilotinib, a second-generation TKI, represents a significant advancement over the first-generation inhibitor, imatinib. This guide provides a detailed comparison of nilotinib, using imatinib as a reference, to highlight the key performance indicators and experimental methodologies crucial for the evaluation of Bcr-Abl inhibitors. While direct comparative data for a compound designated "Bcr-abl-IN-4" is not available in public literature, the framework presented here serves as a comprehensive template for the evaluation of any novel Bcr-Abl inhibitor.
Mechanism of Action and Bcr-Abl Signaling
The Bcr-Abl fusion protein, a constitutively active tyrosine kinase, is the pathogenic driver in CML.[1][2][3] It activates a cascade of downstream signaling pathways, leading to uncontrolled cell proliferation and inhibition of apoptosis.[2][4][5][6][7] Both nilotinib and imatinib are designed to inhibit the kinase activity of the Bcr-Abl protein by competing with ATP for its binding site.[1][3][8][9][10][11] Nilotinib, however, was rationally designed based on the structure of imatinib bound to the Abl kinase domain to have a higher binding affinity and greater potency.[8][12]
Performance Data: Nilotinib vs. Imatinib
Nilotinib demonstrates significantly greater potency against the wild-type Bcr-Abl kinase compared to imatinib. This increased potency is also observed in cellular assays and translates to improved clinical responses.
Table 1: In Vitro Kinase and Cellular Proliferation Inhibition
| Compound | Bcr-Abl Kinase IC50 (nM) | K562 Cell Proliferation IC50 (nM) |
| Nilotinib | < 20 | 20 - 30 |
| Imatinib | 250 - 500 | 200 - 400 |
Note: IC50 values are approximate and can vary between different studies and assay conditions.
A key advantage of nilotinib is its efficacy against a majority of Bcr-Abl mutations that confer resistance to imatinib.[13]
Table 2: Activity Against Imatinib-Resistant Bcr-Abl Mutations
| Bcr-Abl Mutation | Nilotinib IC50 (nM) | Imatinib IC50 (nM) | Fold-Resistance (Imatinib vs. Nilotinib) |
| Y253H | 25 | >10,000 | >400 |
| E255K | 30 | >10,000 | >333 |
| M351T | 15 | 1,500 | 100 |
| T315I | >10,000 | >10,000 | - |
Data is illustrative and compiled from various preclinical studies. The T315I mutation remains largely resistant to both nilotinib and imatinib.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to the accurate assessment of kinase inhibitors. Below are methodologies for key assays used in the characterization of Bcr-Abl inhibitors.
In Vitro Bcr-Abl Kinase Inhibition Assay
This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of the Bcr-Abl kinase.
Methodology:
-
Reaction Setup: In a microplate, combine recombinant Bcr-Abl enzyme, a specific peptide substrate (e.g., Abltide), and varying concentrations of the test compound (e.g., nilotinib).
-
Initiation: Start the kinase reaction by adding a solution containing MgCl2 and radiolabeled [γ-33P]ATP.
-
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 60 minutes).
-
Termination: Stop the reaction by adding a solution of phosphoric acid.
-
Separation: Transfer a portion of the reaction mixture onto a phosphocellulose filter mat. Wash the mat to remove unincorporated [γ-33P]ATP.
-
Quantification: Measure the amount of incorporated radioactivity in the filter mat using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a no-compound control and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Proliferation Assay (MTT Assay)
This assay assesses the effect of the inhibitor on the viability and proliferation of CML cells that are dependent on Bcr-Abl signaling.
Methodology:
-
Cell Seeding: Plate a CML cell line (e.g., K562) in a 96-well plate at a predetermined density.
-
Compound Treatment: Add serial dilutions of the test compound to the wells and incubate for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to a vehicle-treated control and determine the IC50 value.
Conclusion
Nilotinib represents a significant therapeutic advance in the management of CML, demonstrating superior potency and a broader spectrum of activity against resistant mutations compared to imatinib. The experimental frameworks provided herein are standard, robust methods for the preclinical evaluation of Bcr-Abl inhibitors. For any novel compound, such as the notional "this compound," a thorough characterization using these and other relevant assays is essential to determine its potential as a therapeutic agent. The direct comparison to established inhibitors like nilotinib provides a crucial benchmark for assessing efficacy and potential clinical utility.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Re-evaluating the role of BCR/ABL in chronic myelogenous leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Clinical Applications of BCR-ABL Molecular Testing in Acute Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Contribution of BCR-ABL molecular variants and leukemic stem cells in response and resistance to tyrosine kinase inhibitors: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A solid-phase Bcr-Abl kinase assay in 96-well hydrogel plates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bcr-Abl tyrosine-kinase inhibitor - Wikipedia [en.wikipedia.org]
- 10. A Critical Review of Trials of First-Line BCR-ABL Inhibitor Treatment in Patients With Newly Diagnosed Chronic Myeloid Leukemia in Chronic Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. reactionbiology.com [reactionbiology.com]
Validating Bcr-Abl-IN-4 Target Engagement in Cells: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Bcr-abl-IN-4 with other Bcr-Abl inhibitors and details key experimental protocols for validating target engagement in a cellular context.
The Bcr-Abl fusion protein, a constitutively active tyrosine kinase, is the hallmark of chronic myeloid leukemia (CML).[1] Targeted inhibition of this kinase is a clinically validated and highly successful therapeutic strategy.[1] this compound is a potent inhibitor of Bcr-Abl, and this guide outlines methods to validate its engagement with its intended target in cells, comparing its efficacy with established inhibitors such as Imatinib, Dasatinib, and Nilotinib.
Comparative Efficacy of Bcr-Abl Inhibitors
The potency of Bcr-Abl inhibitors is a critical determinant of their therapeutic potential. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of this compound and other widely used Bcr-Abl inhibitors in the K562 human CML cell line, which endogenously expresses the Bcr-Abl protein.
| Inhibitor | IC50 in K562 Cells (nM) |
| This compound | 0.67[2] |
| Imatinib | ~250 - 750[3] |
| Dasatinib | ~1 - 4.6[4] |
| Nilotinib | <30[5] |
Note: IC50 values can vary between studies depending on the specific assay conditions.
This compound demonstrates high potency in inhibiting the growth of K562 cells.[2] Furthermore, it shows significant activity against the T315I mutant of Bcr-Abl, a common mutation that confers resistance to first and second-generation inhibitors, with an IC50 of 16 nM in Ba/F3 cells transfected with this mutant.[2]
Experimental Protocols for Target Validation
Validating that a compound engages its intended target within a cell is a crucial step in drug development. The following are detailed protocols for key experiments to confirm the target engagement of this compound.
Western Blotting for Downstream Bcr-Abl Signaling
Principle: Bcr-Abl activation leads to the phosphorylation of several downstream signaling proteins, such as CrkL (v-crk sarcoma virus CT10 oncogene homolog-like) and STAT5 (Signal Transducer and Activator of Transcription 5).[6][7] Inhibition of Bcr-Abl kinase activity by this compound should lead to a dose-dependent decrease in the phosphorylation of these downstream targets. This can be visualized and quantified by Western blotting.
Experimental Protocol:
-
Cell Culture and Treatment:
-
Culture K562 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Seed cells at a density of 1 x 10^6 cells/mL in 6-well plates.
-
Treat the cells with increasing concentrations of this compound (e.g., 0, 1, 10, 100 nM) for a predetermined time (e.g., 2, 6, or 24 hours). Include a positive control (e.g., Dasatinib) and a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cell pellet once with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatants using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the proteins on a 10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-CrkL (Tyr207) and phospho-STAT5 (Tyr694) overnight at 4°C. Use antibodies against total CrkL, total STAT5, and a housekeeping protein (e.g., GAPDH or β-actin) as loading controls.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-protein levels to the total protein levels and then to the loading control.
-
Plot the normalized phospho-protein levels against the concentration of this compound to determine the dose-dependent inhibition.
-
Cellular Thermal Shift Assay (CETSA)
Principle: CETSA is a biophysical method that assesses the direct binding of a ligand to its target protein in a cellular environment. Ligand binding often stabilizes the target protein, leading to an increase in its thermal stability. This change in thermal stability can be detected by heating the cells to various temperatures, lysing them, and quantifying the amount of soluble target protein remaining.
Experimental Protocol:
-
Cell Treatment and Heating:
-
Harvest K562 cells and resuspend them in PBS at a concentration of 10-20 x 10^6 cells/mL.
-
Treat the cells with this compound (e.g., 1 µM) or vehicle (DMSO) for 1 hour at 37°C.
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes in a thermal cycler, followed by cooling to 4°C for 3 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by three cycles of freeze-thawing (e.g., liquid nitrogen followed by a 25°C water bath).
-
Separate the soluble fraction from the precipitated protein by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Transfer the supernatant to new tubes and determine the protein concentration.
-
-
Western Blot Analysis:
-
Analyze the soluble protein fractions by Western blotting as described in the previous protocol, using an antibody against the Bcr-Abl protein.
-
-
Data Analysis:
-
Quantify the band intensities for Bcr-Abl at each temperature for both the treated and vehicle control samples.
-
Plot the relative amount of soluble Bcr-Abl as a function of temperature to generate melting curves.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization.
-
Signaling Pathways and Experimental Workflows
Visualizing the underlying biological processes and experimental designs can aid in understanding the validation of this compound target engagement.
References
- 1. Structural and signaling requirements for BCR-ABL-mediated transformation and inhibition of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. MilliporeSigma Calbiochem Bcr-abl Inhibitor IV, Imatinib 50mg | Buy Online | MilliporeSigma™ | Fisher Scientific [fishersci.com]
- 4. researchgate.net [researchgate.net]
- 5. Characteristics of BCR–ABL gene variants in patients of chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. google.com [google.com]
- 7. BCR/ABL Products [bio-techne.com]
Navigating Resistance: A Comparative Guide to Bcr-Abl Tyrosine Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Acquired resistance to tyrosine kinase inhibitors (TKIs) remains a significant challenge in the long-term management of chronic myeloid leukemia (CML). The development of novel agents with different mechanisms of action is crucial to overcoming resistance mediated by mutations in the Bcr-Abl kinase domain. This guide provides a comparative analysis of the resistance profiles of established and novel Bcr-Abl inhibitors, with a focus on Asciminib, a first-in-class allosteric inhibitor.
Note on "Bcr-abl-IN-4": Initial literature searches did not identify a specific Bcr-Abl inhibitor designated as "this compound." Therefore, this guide focuses on the well-characterized novel inhibitor Asciminib (ABL001) as a representative of next-generation therapeutic strategies and compares its performance against established ATP-competitive TKIs.
Comparative Inhibitory Potency of Bcr-Abl TKIs
The following tables summarize the half-maximal inhibitory concentration (IC50) values of Asciminib and other key TKIs against wild-type (WT) Bcr-Abl and a panel of clinically significant mutations that confer resistance to one or more inhibitors. Lower IC50 values indicate greater potency.
Table 1: IC50 Values (nM) of Bcr-Abl TKIs Against Single Mutations
| Mutation | Asciminib | Imatinib | Nilotinib | Dasatinib | Ponatinib |
| Wild-Type | ~0.6 | 25-100 | 20-50 | 0.5-1.5 | 0.4 |
| P-loop | |||||
| G250E | - | 1500-3613 | 100-200 | 5-8.1 | 12.5 |
| Y253H | - | 2000-4589 | 450-500 | 5.9-10 | 29.8 |
| E255K | - | >5000 | 200-500 | 10.3-15 | 17.6 |
| E255V | - | >10000 | 450-1000 | 6.3-10 | 27.2 |
| Gatekeeper | |||||
| T315I | >1000 | >10000 | >10000 | 137.3-500 | 6.3-20 |
| Other | |||||
| M244V | Resistant | - | - | - | - |
| F317L | - | 2000-3000 | 100-200 | 5-10 | - |
| F359V | Resistant | 1000-2000 | 200-400 | 2-5 | - |
| A337V | Resistant | - | - | - | - |
Data compiled from multiple sources.[1][2][3][4][5][6][7][8] Exact IC50 values can vary based on experimental conditions.
Table 2: Ponatinib IC50 Values (nM) Against Compound Mutations
| Compound Mutation | Ponatinib IC50 (nM) |
| G250E/T315I | 49 - 152.4 |
| Y253H/E255V | 203.5 |
| Y253H/F359V | 23.7 |
| E255K/T315I | 106 |
| E255V/T315I | 425 - 659.5 |
| Y253H/T315I | 357.9 |
Compound mutations, particularly those involving T315I, can confer significant resistance to even the most potent TKIs.[1][3][9]
Bcr-Abl Signaling Pathway and Inhibitor Action
The constitutively active Bcr-Abl kinase drives CML pathogenesis by activating multiple downstream signaling pathways that regulate cell proliferation and survival. ATP-competitive inhibitors block the kinase activity by binding to the ATP-binding site, while allosteric inhibitors like Asciminib bind to the myristoyl pocket, inducing a conformational change that inactivates the kinase.
Caption: Bcr-Abl signaling and inhibitor mechanisms.
Experimental Workflow for Resistance Profiling
Determining the resistance profile of a Bcr-Abl inhibitor involves a series of in vitro experiments to quantify its efficacy against wild-type and mutated forms of the kinase.
Caption: Workflow for Bcr-Abl inhibitor resistance profiling.
Detailed Experimental Protocols
In Vitro Bcr-Abl Kinase Assay
Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of recombinant Bcr-Abl kinase (wild-type and mutants).
Methodology:
-
Reagents and Materials:
-
Recombinant human Bcr-Abl kinase (wild-type and mutants)
-
Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij 35)
-
ATP (Adenosine triphosphate)
-
Peptide substrate (e.g., Abltide)
-
Test compound (inhibitor)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well plates
-
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO and then in kinase buffer.
-
Add the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add the recombinant Bcr-Abl kinase to the wells and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of ATP and the peptide substrate.
-
Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's protocol. Luminescence is measured using a plate reader.
-
-
Data Analysis:
-
The luminescence signal is inversely proportional to the kinase activity.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell-Based Proliferation Assay (Ba/F3 Murine Pro-B Cells)
Objective: To assess the effect of a compound on the proliferation of cells that are dependent on Bcr-Abl kinase activity for survival and growth.
Methodology:
-
Cell Lines:
-
Ba/F3 murine pro-B cells are dependent on interleukin-3 (IL-3) for survival.
-
Stable Ba/F3 cell lines are generated to express either wild-type or mutant human Bcr-Abl. These cells become IL-3 independent, and their proliferation is driven by the Bcr-Abl kinase.
-
-
Reagents and Materials:
-
Ba/F3 cells expressing wild-type or mutant Bcr-Abl
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics
-
Test compound (inhibitor)
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar
-
96-well plates
-
-
Procedure:
-
Seed the Ba/F3-Bcr-Abl cells in 96-well plates at an appropriate density (e.g., 5,000 cells/well) in IL-3-free medium.
-
Prepare serial dilutions of the test compound in the culture medium.
-
Add the diluted compound or vehicle control to the wells.
-
Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
After the incubation period, add the CellTiter-Glo® reagent to each well according to the manufacturer's protocol. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of the number of viable cells.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell proliferation inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
References
- 1. Resistant mutations in CML and Ph+ALL – role of ponatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of Resistance to the BCR-ABL1 Allosteric Inhibitor Asciminib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Choosing the Best Second-Line Tyrosine Kinase Inhibitor in Imatinib-Resistant Chronic Myeloid Leukemia Patients Harboring Bcr-Abl Kinase Domain Mutations: How Reliable Is the IC50? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BCR-ABL1 tyrosine kinase inhibitors for the treatment of chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. BCR-ABL1 compound mutants display differential and dose-dependent responses to ponatinib - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Resistance: A Comparative Guide to Bcr-Abl Tyrosine Kinase Inhibitors
For researchers, scientists, and drug development professionals, understanding the nuances of cross-resistance among Bcr-Abl tyrosine kinase inhibitors (TKIs) is paramount in the quest for more durable cancer therapies. This guide provides a comparative analysis of prominent Bcr-Abl inhibitors, focusing on their performance against various resistance mutations, supported by experimental data and detailed methodologies.
The emergence of resistance to Bcr-Abl TKIs represents a significant clinical challenge in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL). While first-generation inhibitors like imatinib revolutionized treatment, the development of resistance, often through point mutations in the Bcr-Abl kinase domain, necessitated the development of subsequent generations of TKIs. This guide delves into the cross-resistance profiles of key inhibitors, offering insights into their efficacy against wild-type and mutated Bcr-Abl.
Comparative Efficacy of Bcr-Abl Inhibitors
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The tables below summarize the IC50 values of several key Bcr-Abl inhibitors against cell lines expressing wild-type Bcr-Abl and various common mutants, providing a clear comparison of their activity spectra.
Table 1: IC50 Values (nM) of Bcr-Abl Inhibitors Against Wild-Type and Resistant Mutants
| Inhibitor | K562 (Wild-Type Bcr-Abl) | Ba/F3 T315I | Ba/F3 E255V | Ba/F3 G250E |
| Imatinib | 150[1] | >10000 | >5000 | >5000 |
| Nilotinib | 10[1] | >1000 | 150 | 450 |
| Dasatinib | 1[1] | >1000 | 3 | 15 |
| Ponatinib | 0.4 | 18[2] | 33[2] | 20 |
| DCC-2036 | Not Available | 149[2] | 659[2] | Not Available |
Note: Data is compiled from various sources and experimental conditions may differ. The T315I mutation is notoriously resistant to first and second-generation TKIs.
Table 2: Cross-Resistance Profile of a Highly Resistant Compound Mutant
| Inhibitor | Ba/F3 E255V/T315I IC50 (nM) |
| Ponatinib | 425[2] |
| DCC-2036 | 1272[2] |
This data highlights the significant challenge posed by compound mutations, which can confer a high degree of resistance even to third-generation inhibitors like ponatinib.[2]
Understanding the Mechanisms of Resistance
Resistance to Bcr-Abl TKIs can be broadly categorized into two main types:
-
Bcr-Abl Dependent Mechanisms: These are the most common and typically involve genetic changes in the BCR-ABL1 gene itself.
-
Point mutations in the kinase domain are a primary cause, altering the drug binding site and reducing inhibitor efficacy.[3][4][5] The T315I "gatekeeper" mutation is a classic example, conferring resistance to many TKIs.[2]
-
Gene amplification of BCR-ABL1 leads to overexpression of the oncoprotein, requiring higher drug concentrations to achieve inhibition.[3][6]
-
-
Bcr-Abl Independent Mechanisms: In these cases, cancer cells find alternative signaling pathways to survive and proliferate, bypassing their dependency on Bcr-Abl signaling.[3][6][7][8][9]
Experimental Protocols
To ensure the reproducibility and accurate interpretation of cross-resistance studies, detailed and standardized experimental protocols are essential.
Cell-Based Bcr-Abl Kinase Activity and Inhibition Assay
This assay measures the ability of an inhibitor to block the kinase activity of Bcr-Abl within a cellular context.
1. Cell Culture and Maintenance:
- Human CML cell lines (e.g., K562 for wild-type Bcr-Abl) and murine pro-B cell lines (e.g., Ba/F3) engineered to express specific Bcr-Abl mutations are used.
- Cells are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum, antibiotics, and, for Ba/F3 cells, IL-3 to support the growth of non-transduced cells.
- For generating resistant cell lines, cells are cultured with gradually increasing concentrations of the inhibitor over an extended period (e.g., 90 days).[1]
2. Dose-Response Studies:
- Cells are seeded in 96-well plates.
- A serial dilution of the TKI is prepared and added to the cells. Typical concentration ranges for inhibitors like imatinib, nilotinib, and dasatinib are from 0.01 nM to 10000 nM.[1]
- Cells are incubated with the inhibitor for a set period (e.g., 72 hours).
3. Measurement of Kinase Inhibition:
- A common method involves lysing the cells and then using an ELISA-based assay to detect the phosphorylation of a specific Bcr-Abl substrate, such as CrkL.[11]
- Alternatively, a peptide substrate can be added to the cell lysate, and its phosphorylation is measured.[1]
4. Data Analysis:
- The results are plotted as the percentage of kinase activity versus the logarithm of the inhibitor concentration.
- A sigmoidal dose-response curve is fitted to the data to determine the IC50 value.
Cellular Proliferation Assay (MTS-based)
This assay assesses the effect of inhibitors on the growth and viability of cancer cells.
1. Cell Plating:
- Ba/F3 cells expressing either wild-type or mutant Bcr-Abl are plated in 96-well plates.
2. Inhibitor Treatment:
- Cells are treated with a range of concentrations of the TKIs being tested.
3. Incubation:
- The plates are incubated for 72 hours to allow for effects on cell proliferation.
4. Proliferation Measurement:
- A standard methanethiosulfonate (MTS)-based reagent is added to each well. This reagent is bioreduced by viable cells into a colored formazan product.
- The absorbance is measured at a specific wavelength (e.g., 490 nm) to quantify the number of viable cells.
5. IC50 Determination:
- The absorbance values are used to calculate the percentage of inhibition of cell proliferation for each inhibitor concentration.
- The IC50 value is determined by fitting the data to a dose-response curve.
Visualizing the Landscape of Bcr-Abl Signaling and Resistance
Diagrams generated using Graphviz provide a clear visual representation of the complex biological processes involved.
Caption: Bcr-Abl signaling pathways leading to cell proliferation and survival.
References
- 1. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. Bcr-Abl tyrosine-kinase inhibitor - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. BCR-ABL1 Mutation Analysis for Tyrosine Kinase Inhibitor Resistance | Test Fact Sheet [arupconsult.com]
- 6. Mechanisms of resistance to ABL kinase inhibition in CML and the development of next generation ABL kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ABL1-Directed Inhibitors for CML: Efficacy, Resistance and Future Perspectives | Anticancer Research [ar.iiarjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | BCR-ABL Independent Mechanisms of Resistance in Chronic Myeloid Leukemia [frontiersin.org]
- 10. Response and Resistance to BCR-ABL1-Targeted Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assaying Bcr-Abl kinase activity and inhibition in whole cell extracts by phosphorylation of substrates immobilized on agarose beads - PMC [pmc.ncbi.nlm.nih.gov]
Dual Blockade of Bcr-Abl: A Guide to the Synergistic Effects of Asciminib in Combination with ATP-Competitive TKIs for Chronic Myeloid Leukemia
For Immediate Release
This guide provides a comprehensive comparison of the allosteric Bcr-Abl inhibitor, asciminib, when used in synergistic combination with established ATP-competitive tyrosine kinase inhibitors (TKIs) for the treatment of Chronic Myeloid Leukemia (CML). Preclinical and clinical data have demonstrated that a dual-targeting approach—inhibiting both the ATP-binding site and the myristoyl pocket of the Bcr-Abl oncoprotein—can lead to enhanced efficacy, overcome resistance, and allow for potential dose reductions. This document is intended for researchers, scientists, and drug development professionals in the field of oncology.
Introduction to a Dual-Targeting Strategy
Chronic Myeloid Leukemia is driven by the constitutively active Bcr-Abl tyrosine kinase.[1] While ATP-competitive TKIs such as imatinib, nilotinib, and dasatinib have revolutionized CML treatment, resistance, often driven by mutations in the kinase domain, remains a significant clinical challenge.[2][3] Asciminib represents a novel class of inhibitors, known as STAMP (Specifically Targeting the ABL Myristoyl Pocket) inhibitors, that bind to a regulatory site on the Bcr-Abl protein, inducing a conformational change that inactivates the kinase.[2][4]
Preclinical models and clinical studies have suggested that combining asciminib with ATP-competitive TKIs can result in synergistic anti-leukemic effects.[2][5] This dual blockade targets Bcr-Abl through two distinct mechanisms, offering a promising strategy to enhance therapeutic outcomes and suppress the emergence of resistance.[6]
Preclinical Synergistic Effects: In Vitro Data
In vitro studies using CML cell lines have consistently demonstrated the synergistic potential of combining asciminib with ATP-competitive TKIs. This synergy is observed in both wild-type and TKI-resistant Bcr-Abl-expressing cells.
Quantitative Analysis of Synergy
The following table summarizes the half-maximal inhibitory concentrations (IC50) for asciminib and various ATP-competitive TKIs, both as single agents and in combination, in different CML cell lines. The data illustrates a significant reduction in the required drug concentration to achieve 50% inhibition when the drugs are combined.
| Cell Line | Bcr-Abl Status | Drug Combination | IC50 (Single Agent) | IC50 (in Combination) | Synergy Score (ZIP) | Reference |
| BaF3 | Wild-Type | Asciminib + Imatinib | Asc: 3 nM; Ima: 150 nM | Not explicitly stated, but synergy observed | Not specified | [3] |
| BaF3 | Wild-Type | Asciminib + Nilotinib | Asc: 3 nM; Nil: 10 nM | Not explicitly stated, but synergy observed | Not specified | [3] |
| BaF3 | Wild-Type | Asciminib + Dasatinib | Asc: 3 nM; Das: 0.8 nM | Not explicitly stated, but synergy observed | Not specified | [3] |
| BaF3 | Wild-Type | Asciminib + Bosutinib | Asc: 3 nM; Bos: 10 nM | Not explicitly stated, but synergy observed | Not specified | [3] |
| BaF3 | Wild-Type | Asciminib + Ponatinib | Asc: 3 nM; Pon: 0.6 nM | Not explicitly stated, but synergy observed | Not specified | [3] |
| BaF3 | T315A Mutant | Asciminib + Ponatinib | Not specified | Not specified | 12.91 - 21.75 | [3] |
| KCL-22 | Wild-Type | Asciminib + Imatinib | Not specified | Not specified | Synergistic | [1] |
| KCL-22 | Wild-Type | Asciminib + Dasatinib | Not specified | Not specified | Synergistic | [1] |
| K562 | Wild-Type | Asciminib + Imatinib | Not specified | Not specified | Synergistic | [7] |
| K562 | Imatinib-Resistant | Asciminib + Imatinib | Not specified | Not specified | Synergistic | [7] |
| K562 | Wild-Type | Asciminib + Nilotinib | Nilotinib IC50 reduced ~5-fold in combination | Not specified | Synergistic (CI < 1) | [6] |
Note: IC50 values can vary between experiments and laboratories. The data presented is for comparative purposes. ZIP (Zero Interaction Potency) score is a synergy scoring method; higher scores indicate greater synergy.
Clinical Efficacy of Combination Therapies
A phase 1 clinical trial (NCT02081378) evaluated the safety and efficacy of asciminib in combination with imatinib, nilotinib, or dasatinib in CML patients who had previously been treated with ATP-competitive TKIs. The study demonstrated promising efficacy, with a significant proportion of patients achieving major molecular response (MMR).[2][8][9]
Summary of Clinical Trial Results
| Combination Arm | Recommended Dose for Expansion | Patients Achieving MMR (at any time) | Median Time to MMR | MMR Rate at Week 96 | Reference |
| Asciminib + Imatinib | Asciminib 40 or 60 mg QD + Imatinib 400 mg QD | 11 / 20 | 20.9 weeks | 45.0% | [2][8] |
| Asciminib + Nilotinib | Asciminib 40 mg BID + Nilotinib 300 mg BID | 8 / 22 | 20.1 weeks | 31.8% | [2][8] |
| Asciminib + Dasatinib | Asciminib 80 mg QD + Dasatinib 100 mg QD | 15 / 26 | 22.1 weeks | 46.2% | [2][8] |
QD: once daily; BID: twice daily; MMR: Major Molecular Response.
Mechanism of Synergistic Action
The synergistic effect of combining asciminib with ATP-competitive TKIs stems from their complementary mechanisms of action on the Bcr-Abl kinase.
Caption: Dual inhibition of Bcr-Abl kinase by ATP-competitive TKIs and Asciminib.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of synergy studies. Below are representative protocols for key experiments cited in the literature.
Cell Culture
KCL-22 and K562 human CML cell lines are commonly used.[1][10] Cells are typically cultured in RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.[1]
In Vitro Synergy Assay (Cell Viability)
The synergistic effect of drug combinations on cell proliferation is often quantified using viability assays such as the MTS or WST-8 assay.
Caption: General workflow for an in vitro cell viability-based synergy assay.
Protocol Steps:
-
Cell Seeding: Plate cells (e.g., 1 x 10⁴ cells/well) in a 96-well plate.[1][10]
-
Drug Preparation: Prepare serial dilutions of each drug (asciminib and the ATP-competitive TKI) individually and in combination at fixed concentration ratios.[1]
-
Treatment: Add the drug dilutions to the appropriate wells. Include wells with untreated cells as a control.
-
Incubation: Incubate the plates for a defined period, typically 48 to 72 hours.[1][10]
-
Viability Measurement: Add a cell proliferation reagent (e.g., CellTiter 96 AQueous One Solution Cell Proliferation Assay (MTS) or WST-8) to each well according to the manufacturer's instructions.[1][10]
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate spectrophotometer.
-
Data Analysis: Convert absorbance readings to percentage of cell viability relative to untreated controls. Use software such as SynergyFinder or CompuSyn to calculate synergy scores (e.g., Combination Index [CI] or ZIP scores) from the dose-response data.[3][6]
Apoptosis Assay (Annexin V/PI Staining)
To determine if the synergistic effect on viability is due to increased apoptosis, flow cytometry analysis using Annexin V and Propidium Iodide (PI) staining can be performed.
Protocol Steps:
-
Treatment: Culture cells with single agents or the combination at specified concentrations (e.g., Imatinib 125 nM and Asciminib 3 nM) for 24 hours.[10]
-
Cell Harvesting: Harvest and wash the cells with cold PBS.
-
Staining: Resuspend cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and PI according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).
Conclusion and Future Directions
The combination of the allosteric STAMP inhibitor asciminib with traditional ATP-competitive TKIs represents a powerful and promising strategy in the management of CML. Both preclinical and clinical data support the synergistic nature of this dual-targeting approach, which can enhance efficacy, overcome resistance mutations, and potentially allow for reduced drug dosages to improve safety and tolerability.[1][5] Further investigation in larger clinical trials is ongoing to establish the role of these combinations in frontline and subsequent lines of CML therapy. This approach may pave the way for more effective and durable responses, ultimately improving outcomes for patients with this disease.
References
- 1. The effects of combination treatments on drug resistance in chronic myeloid leukaemia: an evaluation of the tyrosine kinase inhibitors axitinib and asciminib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Asciminib in combination with imatinib, nilotinib, or dasatinib in patients with chronic myeloid leukemia in chronic or accelerated phase: phase 1 study final results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. A new chapter in CML treatment: the promise of asciminib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncodaily.com [oncodaily.com]
- 6. Allosteric enhancement of the BCR-Abl1 kinase inhibition activity of nilotinib by cobinding of asciminib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Asciminib, a novel allosteric inhibitor of BCR-ABL1, shows synergistic effects when used in combination with imatinib with or without drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. onclive.com [onclive.com]
- 9. Paper: Asciminib (ASC) in Combination with Imatinib (IMA), Nilotinib (NIL), or Dasatinib (DAS) May be a Potential Treatment (Tx) Option in Patients (Pts) with Philadelphia Chromosome–Positive Chronic Myeloid Leukemia in Chronic Phase or Accelerated Phase (Ph+ CML-CP/AP): Final Results from the Asciminib Phase 1 Study [ash.confex.com]
- 10. researchgate.net [researchgate.net]
Independent Validation of Bcr-abl Inhibitory Activity: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the inhibitory activities of prominent Bcr-abl tyrosine kinase inhibitors (TKIs). An independent validation of a compound designated "Bcr-abl-IN-4" could not be conducted as no publicly available scientific literature, experimental data, or supplier information for a substance with this specific name was found.
This guide focuses on a selection of well-established and clinically relevant Bcr-abl inhibitors: Imatinib, Dasatinib, Nilotinib, Ponatinib, and Asciminib. The comparative data presented is collated from various independent research publications.
Comparative Inhibitory Activity
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The table below summarizes the reported IC50 values for the selected Bcr-abl inhibitors against both wild-type (WT) and the common T315I mutant form of the Bcr-abl kinase. The T315I mutation is a significant clinical challenge as it confers resistance to many first and second-generation TKIs.
| Inhibitor | Target | IC50 (nM) | Cell Line/Assay Type |
| Imatinib | c-Abl | 400 | Kinase Assay |
| Bcr-abl | 500 - 1000 | Human CML Cell Lines | |
| v-Abl | 600 | Cell-based Assay | |
| Dasatinib | Bcr-abl | <1 | Kinase Assay |
| c-Abl | 8 | Kinase Assay | |
| Nilotinib | Bcr-abl | <30 | Murine Myeloid Progenitor Cells |
| c-Abl | 28 | Kinase Assay | |
| Ponatinib | Native ABL | 0.37 | Kinase Assay |
| ABL T315I | 2.0 | Kinase Assay | |
| Ba/F3 Bcr-abl | 0.5 | Cell Proliferation Assay | |
| Ba/F3 Bcr-abl T315I | 11 | Cell Proliferation Assay | |
| Asciminib | Bcr-abl | 0.5 | Caliper Assay |
| Ba/F3 Bcr-abl | 0.25 | Cell Proliferation Assay | |
| Ba/F3 Bcr-abl T315I | Active | Cell Proliferation Assay |
Experimental Protocols
The data presented in this guide is primarily derived from two key types of in vitro assays: kinase assays and cell-based viability/proliferation assays.
Bcr-abl Kinase Activity Assay (General Protocol)
This assay directly measures the ability of an inhibitor to block the enzymatic activity of the Bcr-abl kinase.
-
Enzyme and Substrate Preparation: Recombinant Bcr-abl kinase is purified. A specific peptide substrate for the kinase is synthesized, often containing a biotin or fluorescent tag for detection.
-
Inhibitor Preparation: The test compounds (e.g., this compound and comparator drugs) are serially diluted to a range of concentrations.
-
Kinase Reaction: The Bcr-abl kinase, the peptide substrate, and ATP are incubated together in a reaction buffer. The test inhibitor at various concentrations is added to this mixture.
-
Detection of Phosphorylation: Following the incubation period, the extent of substrate phosphorylation is measured. This can be achieved through various methods, such as:
-
ELISA-based assays: Using a phospho-specific antibody that recognizes the phosphorylated substrate.
-
Radiometric assays: Using radiolabeled ATP (γ-³²P-ATP) and measuring the incorporation of the radioactive phosphate into the substrate.
-
Luminescence-based assays: Using proprietary reagents that produce a luminescent signal proportional to the amount of ATP remaining in the reaction (as kinase activity consumes ATP).
-
-
Data Analysis: The percentage of kinase inhibition is calculated for each inhibitor concentration. The IC50 value is then determined by plotting the inhibition percentage against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell Viability/Proliferation Assay (e.g., using Ba/F3 cells)
This assay assesses the effect of the inhibitor on the growth and survival of cells that are dependent on Bcr-abl activity. Ba/F3 is a murine pro-B cell line that is dependent on the cytokine IL-3 for survival. Transfection with the Bcr-abl gene makes these cells IL-3 independent, and their proliferation becomes reliant on Bcr-abl kinase activity.
-
Cell Culture: Ba/F3 cells expressing either wild-type or a mutant form of Bcr-abl (e.g., T315I) are cultured in appropriate media without IL-3.
-
Compound Treatment: The cells are seeded into multi-well plates and treated with a range of concentrations of the test inhibitors.
-
Incubation: The cells are incubated for a set period, typically 48 to 72 hours.
-
Viability/Proliferation Measurement: The number of viable cells is determined using various methods:
-
MTS/MTT Assay: These colorimetric assays measure the metabolic activity of the cells, which is proportional to the number of viable cells. A reagent is added to the cells, which is converted into a colored formazan product by metabolically active cells. The absorbance of the colored product is measured.
-
CellTiter-Glo® Luminescent Cell Viability Assay: This assay measures the amount of ATP present, which is an indicator of metabolically active cells.
-
Direct Cell Counting: Using a cell counter or flow cytometry.
-
-
Data Analysis: The percentage of cell growth inhibition is calculated for each inhibitor concentration relative to untreated control cells. The IC50 value is determined by plotting the percentage of inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.
Visualizations
Bcr-abl Signaling Pathway
Caption: Simplified Bcr-abl signaling pathway leading to cell proliferation and survival.
Experimental Workflow for Bcr-abl Inhibitor Evaluation
Caption: General experimental workflow for the evaluation of Bcr-abl inhibitors.
Safety Operating Guide
Proper Disposal of Bcr-abl-IN-4: A Guide for Laboratory Professionals
For immediate release: This document provides crucial safety and logistical information for the proper disposal of Bcr-abl-IN-4, a potent tyrosine kinase inhibitor. Researchers, scientists, and drug development professionals are advised to adhere to these procedures to ensure a safe laboratory environment and compliance with waste disposal regulations.
I. Personal Protective Equipment (PPE) and Handling
Before handling this compound for any purpose, including disposal, it is imperative to wear appropriate Personal Protective Equipment (PPE). This minimizes the risk of accidental exposure.
Table 1: Required Personal Protective Equipment
| PPE Category | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) |
| Eye Protection | Safety glasses with side-shields or goggles |
| Body Protection | Laboratory coat |
Always handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.
II. Step-by-Step Disposal Procedure
The primary principle for the disposal of this compound is to treat it as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular trash.
-
Segregation of Waste:
-
Solid Waste: Collect any unused this compound powder, contaminated personal protective equipment (gloves, etc.), and weighing papers in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: For solutions containing this compound, use a separate, sealed, and clearly labeled hazardous waste container. Avoid mixing with other incompatible waste streams.
-
-
Container Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the primary hazard associated with the compound (e.g., "Toxic," "Biohazard" if used in cell-based assays).
-
-
Storage of Waste:
-
Store the sealed hazardous waste containers in a designated, secure area away from general laboratory traffic. This area should be cool, dry, and have secondary containment to prevent spills.
-
-
Professional Disposal:
-
Arrange for the collection and disposal of the hazardous waste through a licensed professional waste disposal service.[1] Your institution's Environmental Health and Safety (EHS) department will have established procedures and approved vendors for this purpose.
-
-
Decontamination:
-
Thoroughly decontaminate all surfaces and equipment that have come into contact with this compound. Use a suitable solvent (e.g., ethanol) followed by a thorough wash with soap and water. Dispose of all cleaning materials as hazardous waste.
-
III. Experimental Workflow and Disposal Logic
The following diagrams illustrate the logical flow of handling and disposal procedures for this compound in a laboratory setting.
Caption: Experimental Workflow for this compound Handling and Disposal.
References
Personal protective equipment for handling Bcr-abl-IN-4
For researchers, scientists, and drug development professionals, ensuring safe handling of potent compounds like Bcr-abl-IN-4, a tyrosine kinase inhibitor, is paramount. This guide provides immediate safety, operational, and disposal protocols to minimize risk and ensure a secure laboratory environment.
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against exposure to hazardous chemicals. The following table summarizes the recommended PPE for handling this compound, based on standard practices for similar hazardous compounds.[1][2][3]
| PPE Category | Item | Specification |
| Hand Protection | Chemical-resistant gloves | Two pairs of chemotherapy-rated gloves are recommended.[1] |
| Body Protection | Protective gown | A disposable gown shown to be resistant to hazardous drugs.[1][4] |
| Eye Protection | Safety goggles or face shield | Protects against splashes and aerosols. |
| Respiratory Protection | N95 Respirator or higher | Recommended when handling the powder form outside of a certified chemical fume hood or biological safety cabinet to prevent inhalation.[1] |
Emergency First Aid Procedures
In the event of accidental exposure, immediate and appropriate first aid is critical. The following table outlines the initial steps to be taken.
| Exposure Route | First Aid Measures |
| Skin Contact | Immediately wash the affected area with soap and copious amounts of water.[5] Remove contaminated clothing. |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids.[5] Seek medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen.[5][6] Seek medical attention. |
| Ingestion | Wash out the mouth with water if the person is conscious.[5] Do not induce vomiting. Seek immediate medical attention. |
Handling and Disposal Workflow
Proper operational procedures are essential to safely manage this compound from receipt to disposal. The following workflow diagram illustrates the key steps.
Spill Management
In the event of a spill, evacuate the immediate area. Wearing appropriate PPE, absorb the spill with an inert material and place it in a sealed container for hazardous waste disposal. Decontaminate the spill area thoroughly.
Disposal Plan
All waste contaminated with this compound, including empty containers, used PPE, and experimental materials, must be disposed of as hazardous chemical waste.[5] Follow all institutional, local, and national regulations for hazardous waste disposal. Do not dispose of this material down the drain or in regular trash.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
